3-Ethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIKQPHQINPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060212 | |
| Record name | 3-Ethylpyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to brownish liquid; Tobacco aroma | |
| Record name | 3-Ethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |
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| Record name | 3-Ethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 °C. @ 762.00 mm Hg | |
| Record name | 3-Ethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 3-Ethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Ethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.957 | |
| Record name | 3-Ethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
536-78-7 | |
| Record name | 3-Ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ethylpyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3-Ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.863 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A25I3EZ88V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 3-Ethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-76.9 °C | |
| Record name | 3-Ethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 3-Ethylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this heterocyclic compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and includes a visual representation of its chemical identifiers. This compound, a derivative of pyridine, serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural products.[1] Its unique structure, featuring a basic nitrogen atom within an aromatic ring, imparts specific reactivity and physical properties that are of significant interest in organic synthesis and medicinal chemistry.[1]
Chemical Structure and Identification
This compound is a heterocyclic organic compound where an ethyl group is substituted at the 3-position of a pyridine ring.[1] The presence of the nitrogen atom in the aromatic ring confers basic properties to the molecule, allowing it to participate in acid-base reactions.[1] The aromatic nature of the pyridine ring contributes to its overall stability.[1]
A variety of identifiers are used to represent this compound in chemical databases and literature. The logical relationship between these primary identifiers is illustrated in the diagram below.
Caption: Relationship between chemical identifiers for this compound.
The structural and identification parameters for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C7H9N | [3] |
| Molar Mass | 107.15 g/mol | [2][3] |
| CAS Number | 536-78-7 | [4] |
| SMILES | CCC1=CN=CC=C1 | [2] |
| InChI | InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | [2][4] |
| InChIKey | MFEIKQPHQINPRI-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1][3] The ethyl group at the 3-position influences its physical properties, such as boiling point and solubility, when compared to unsubstituted pyridine.[1]
The key physicochemical properties of this compound are presented in the following table.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pyridine-like, pungent | [3] |
| Density | 0.954 g/mL at 25 °C | [4][5] |
| Boiling Point | 163-166 °C | [4][5] |
| Melting Point | -66 °C | [3] |
| Flash Point | 51 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.502 | [4][5] |
| Solubility in Water | Slightly soluble | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [3][4] |
Experimental Protocols
Synthesis: Huang-Minlon Modification of the Wolff-Kishner Reduction
A common and high-yield method for the preparation of this compound is the Huang-Minlon modification of the Wolff-Kishner reduction, starting from 3-acetylpyridine.[5] This procedure has been reported to achieve a yield of approximately 80%.[5]
Materials:
-
3-acetylpyridine
-
Hydrazine hydrate (85%)
-
Sodium hydroxide
-
Triethylene glycol
Procedure:
-
A mixture of 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, 300 g of sodium hydroxide, and 1 liter of triethylene glycol is prepared in a suitable reaction vessel.[5]
-
The mixture is heated to allow for the initial reaction to occur.
-
Following the initial reaction, water and excess hydrazine are distilled from the reaction mixture.
-
The temperature of the reaction mixture is then raised to and maintained at 195-200 °C for a period of two hours, during which the this compound product distills over.[5]
-
The distilled product is collected to yield approximately 172 g (80%) of this compound.[5]
The workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow of this compound.
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of this compound are typically recorded on a spectrometer operating at frequencies such as 89.56 MHz or 399.65 MHz.[2]
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2]
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
The spectrum is acquired at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Signals for the protons on the pyridine ring typically appear in the range of 7.16 to 8.46 ppm.[2]
-
Ethyl Group Protons:
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra provide information about the vibrational modes of the molecule and are useful for identifying functional groups.
Sample Preparation:
-
For liquid samples like this compound, the spectrum can be recorded neat using a capillary film between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Data is collected by co-adding multiple scans to improve the signal-to-noise ratio.
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by the pyridine ring and the ethyl substituent. The nitrogen atom's lone pair of electrons makes the compound basic and nucleophilic.[1] This allows it to act as a base or a ligand in various chemical reactions.[1]
This compound is a versatile intermediate in organic synthesis with several key applications:
-
Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients, including antibacterial and nervous system drugs.[3][6]
-
Agrochemicals: It is utilized in the development of pesticides and herbicides.[6]
-
Materials Science: this compound can be used as a monomer or modifier in the preparation of functional polymers, enhancing properties such as stability and solubility.[3]
-
Dye Industry: It can participate in the synthesis of various dyes.[3]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][6]
Storage:
-
Store in tightly sealed containers in a cool, well-ventilated area.[6][7]
-
Keep away from direct sunlight, heat, sparks, open flames, and other ignition sources.[6][7]
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety eyewear, and suitable clothing.[6][7]
-
In case of spills, use absorbent material for containment.[6]
Hazard Classifications:
-
Flammable Liquid 3[4]
-
Skin Irritant 2[4]
-
Eye Irritant 2[4]
-
Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[4]
This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, consulting the cited references is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 4. Synthesis of 3-picoline and this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. dokumen.pub [dokumen.pub]
- 6. benchchem.com [benchchem.com]
- 7. This compound(536-78-7) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Ethylpyridine from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-ethylpyridine, a valuable heterocyclic compound widely utilized as a key intermediate in the pharmaceutical and agrochemical industries.[1] This document details established, high-yield methodologies, starting from readily available pyridine precursors. A multi-step synthesis commencing with nicotinic acid is presented as a primary, well-documented pathway, encompassing the esterification to ethyl nicotinate, subsequent conversion to 3-acetylpyridine, and final reduction to this compound. Additionally, this guide briefly discusses modern approaches such as direct C-H functionalization, highlighting the current state and challenges of these emerging technologies. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to facilitate practical application in a research and development setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structural motif is a key building block in the creation of more complex molecules with specific biological activities.[2] Notably, it serves as a crucial intermediate in the production of various pharmaceuticals and agricultural products.[1] The inherent chemical properties of the pyridine ring, combined with the ethyl substituent at the 3-position, make it a versatile synthon for a range of chemical transformations.[2][3] This guide focuses on reliable and scalable methods for its synthesis.
Primary Synthetic Pathway: A Three-Step Approach from Nicotinic Acid
A robust and well-documented route to this compound begins with nicotinic acid (Vitamin B3). This pathway involves three principal chemical transformations:
-
Esterification: Conversion of nicotinic acid to ethyl nicotinate.
-
Acylation: Reaction of ethyl nicotinate to form 3-acetylpyridine.
-
Reduction: Reduction of the acetyl group to an ethyl group, yielding the final product.
The overall logical flow of this synthetic pathway is illustrated below.
Figure 1: Overall workflow for the three-step synthesis of this compound.
Step 1: Synthesis of Ethyl Nicotinate from Nicotinic Acid
The initial step involves the esterification of nicotinic acid with ethanol. A highly efficient method utilizes a solid acid catalyst, which simplifies the work-up procedure and is suitable for larger-scale production.
Reaction Scheme:
Figure 2: Esterification of nicotinic acid to ethyl nicotinate.
Experimental Protocol:
-
To a suitable reaction vessel, add nicotinic acid, absolute ethanol, toluene, and an esterification solid acid catalyst (e.g., HND230).
-
Stir the mixture at 50-65°C for 3-6 hours.
-
Increase the temperature to reflux and remove water via a Dean-Stark apparatus. The reaction is complete when no more water separates.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
The filtrate is subjected to reduced pressure to remove toluene, yielding the ethyl nicotinate product as a light yellow transparent liquid.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants Molar Ratio | Nicotinic Acid : Absolute Ethanol = 1:1 to 1:2 | [4] |
| Solvent | Toluene | [4] |
| Catalyst | HND230 Solid Acid Catalyst | [4] |
| Reaction Temperature | 50-65°C, then reflux | [4] |
| Reaction Time | 3-6 hours | [4] |
| Yield | 97.2% | [4] |
| Purity (GC) | 99.5% | [4] |
Step 2: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate
The second step is the conversion of ethyl nicotinate to 3-acetylpyridine. This is achieved through a reaction with ethyl acetate in the presence of a base, followed by hydrolysis.
Reaction Scheme:
Figure 3: Synthesis of 3-acetylpyridine from ethyl nicotinate.
Experimental Protocol:
-
Combine ethyl nicotinate and ethyl acetate in a reaction vessel and cool to approximately 3°C.
-
Add sodium ethoxide while stirring.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 5 hours.
-
Cool the mixture to 5°C and add water.
-
Carefully add hydrobromic acid dropwise and then heat to reflux for 5 hours to facilitate hydrolysis.
-
After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 3-acetylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Ethyl Nicotinate, Ethyl Acetate | [5] |
| Base | Sodium Ethoxide | [5] |
| Hydrolysis Agent | Hydrobromic Acid | [5] |
| Yield | 90% | [5] |
| Purity | 98.7% | [5] |
Step 3: Synthesis of this compound via Huang-Minlon Reduction
The final step is the reduction of the carbonyl group of 3-acetylpyridine to a methylene group, yielding this compound. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation.[6]
Reaction Scheme:
Figure 4: Huang-Minlon reduction of 3-acetylpyridine.
Experimental Protocol:
Note: This protocol is based on a literature procedure for the Huang-Minlon reduction of 3-acetylpyridine.
-
In a flask equipped with a reflux condenser, combine 3-acetylpyridine, triethylene glycol, 85% hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux for 1.5 hours.
-
Reconfigure the apparatus for distillation and raise the temperature to 195-200°C, distilling off water and excess hydrazine.
-
Maintain the reaction mixture at this temperature for an additional 4 hours, during which the product will distill over.
-
The collected distillate can be further purified if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 3-Acetylpyridine | |
| Reagents | Hydrazine Hydrate, Potassium Hydroxide | |
| Solvent | Triethylene Glycol | |
| Reaction Temperature | 195-200°C | [6] |
| Yield | ~80% |
Alternative and Emerging Synthetic Strategies
While the three-step synthesis from nicotinic acid is a reliable method, research into more direct and atom-economical routes is ongoing.
Direct C-H Functionalization of Pyridine
Directly functionalizing the C-H bonds of the pyridine ring is a highly desirable but challenging goal in modern synthetic chemistry.[7] The electron-deficient nature of the pyridine ring makes it difficult to achieve selective functionalization, particularly at the C3 position.[7][8]
Current research focuses on several strategies:
-
Transition Metal Catalysis: Various transition metals, including palladium and nickel, have been investigated to catalyze the C-H functionalization of pyridines. These methods often require specific ligands and conditions to control regioselectivity.[9][10]
-
Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for reaction with electrophiles or radicals, followed by rearomatization to yield the functionalized product.[8][11] The use of Zincke imine intermediates is a notable example of this approach.[8]
While significant progress has been made in C3-alkenylation, arylation, and amination, a direct, high-yield C-H ethylation of pyridine to selectively produce this compound is not yet a well-established preparative method and remains an active area of research.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step pathway starting from nicotinic acid. This method, involving esterification, acylation, and a final Huang-Minlon reduction, offers high overall yields and utilizes well-understood chemical transformations. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the practical synthesis of this important chemical intermediate. While direct C-H functionalization presents a promising future for more efficient pyridine derivatization, the three-step route from nicotinic acid remains the current state-of-the-art for a robust and scalable synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Showing Compound this compound (FDB000930) - FooDB [foodb.ca]
- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. d-nb.info [d-nb.info]
- 8. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Ethylpyridine for Researchers and Drug Development Professionals
An Overview of a Versatile Pyridine Derivative
Introduction
3-Ethylpyridine, a heterocyclic organic compound, is a pyridine derivative substituted with an ethyl group at the 3-position. It is a colorless liquid at room temperature with a characteristic pyridine-like odor. This compound serves as a crucial intermediate and building block in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. Its unique chemical properties, stemming from the pyridine ring and the ethyl substituent, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its role in pharmaceutical development, and its interaction with biological systems.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| CAS Number | 536-78-7 | [1][2] |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [1][3] |
| Boiling Point | 163-166 °C | [2][4] |
| Density | 0.954 g/mL at 25 °C | [2][5] |
| Flash Point | 49.44 °C (121.00 °F) | [6] |
| Refractive Index | 1.502 (at 20 °C) | [6] |
Synthesis of this compound and its Precursors
The synthesis of this compound can be efficiently achieved through the reduction of 3-acetylpyridine. A common and high-yielding method is the Huang-Minlon modification of the Wolff-Kishner reduction. The precursor, 3-acetylpyridine, can be synthesized from readily available nicotinic acid.
Experimental Protocol 1: Synthesis of 3-Acetylpyridine from Nicotinic Acid
This protocol outlines the synthesis of 3-acetylpyridine, a key precursor for this compound, starting from nicotinic acid. The process involves the esterification of nicotinic acid to ethyl nicotinate, followed by a Claisen condensation with ethyl acetate and subsequent hydrolysis and decarboxylation.
Materials:
-
Nicotinic acid
-
Ethyl acetate
-
Sodium ethoxide
-
Titanium dioxide (TiO₂) (catalyst)
-
Hydrobromic acid
-
Sodium carbonate solution
-
Dichloromethane
-
Water
Procedure:
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.
-
Stir the mixture and cool to 3°C.
-
Add 8.85 g of sodium ethoxide to the cooled mixture.
-
After uniform stirring, add 0.12 g of TiO₂.
-
Heat the reaction mixture to 53°C and maintain this temperature for 3 hours. Monitor the formation of ethyl nicotinate by HPLC.
-
Once the formation of ethyl nicotinate is complete, cool the mixture to 3°C.
-
Add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the reaction to reflux at 78°C and maintain for 5 hours.
-
Cool the mixture to 5°C and add 50 mL of water.
-
Slowly add 85 g of hydrobromic acid dropwise.
-
Heat the reaction to reflux and maintain for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 by the dropwise addition of a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer and remove the solvent by vacuum distillation to yield 3-acetylpyridine.[7]
Experimental Protocol 2: Synthesis of this compound via Huang-Minlon Reaction
This protocol details the reduction of 3-acetylpyridine to this compound using the Huang-Minlon modification of the Wolff-Kishner reaction, which offers a high yield of the final product.
Materials:
-
3-Acetylpyridine
-
Triethylene glycol
-
85% Hydrazine hydrate
-
Potassium hydroxide pellets
-
Water
-
Ether
-
Sodium sulfate
Procedure:
-
In a 2-liter flask equipped with a stirrer and reflux condenser, combine 1 liter of triethylene glycol, 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, and 225 g of potassium hydroxide pellets.
-
Heat the mixture at reflux for one hour.
-
After one hour, remove the condenser and arrange the apparatus for distillation.
-
Heat the flask so that the temperature of the reaction mixture rises to 195-200°C.
-
Continue the distillation for two hours, during which the product will distill over along with some water.
-
Separate the oily layer of this compound from the aqueous layer.
-
Dry the product over anhydrous sodium sulfate.
-
The resulting this compound can be further purified by distillation if necessary. This method has been reported to yield approximately 80% of the theoretical amount.
Application of this compound Derivatives in Pharmaceutical Synthesis
Pyridine derivatives are fundamental building blocks in medicinal chemistry. The functionalization of the pyridine ring allows for the creation of diverse molecular scaffolds with a wide range of biological activities. While this compound itself can be a precursor, its halogenated derivatives, such as 3-chloro-2-ethylpyridine, are particularly valuable for introducing further complexity through cross-coupling reactions.
Experimental Protocol 3: Representative Suzuki-Miyaura Coupling of a this compound Derivative
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using 3-chloro-2-ethylpyridine as a substrate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl compounds.
Materials:
-
3-Chloro-2-ethylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 3-chloro-2-ethylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add toluene and water to the flask.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-ethyl-3-phenylpyridine.
Biological Activity and Signaling Pathways
This compound is a known constituent of cigarette smoke and, like other pyridine derivatives such as nicotine, can interact with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. The activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx of ions depolarizes the cell membrane and triggers a variety of downstream signaling events.
One of the key signaling pathways activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival, proliferation, and growth. The influx of Ca²⁺ following nAChR activation can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a range of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival.
Conclusion
This compound is a valuable chemical entity with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis and the reactivity of its derivatives make it an attractive starting material for creating complex molecular architectures. Understanding its chemical properties, synthetic routes, and potential biological interactions is crucial for researchers and drug development professionals seeking to leverage this versatile compound in their work. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for the practical application and further investigation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 536-78-7 [chemicalbook.com]
- 3. This compound | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 536-78-7 [m.chemicalbook.com]
- 5. 3-エチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 3-Ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 3-Ethylpyridine (C₇H₉N), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Data Presentation
The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.459 | Singlet | H-2 (Pyridine Ring) |
| 8.423 | Doublet | H-6 (Pyridine Ring) |
| 7.475 | Doublet | H-4 (Pyridine Ring) |
| 7.174 | Triplet | H-5 (Pyridine Ring) |
| 2.623 | Quartet | -CH₂- (Ethyl Group) |
| 1.232 | Triplet | -CH₃ (Ethyl Group) |
Solvent: CDCl₃, Frequency: 399.65 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C-2 (Pyridine Ring) |
| 147.2 | C-6 (Pyridine Ring) |
| 137.8 | C-4 (Pyridine Ring) |
| 134.4 | C-3 (Pyridine Ring) |
| 123.2 | C-5 (Pyridine Ring) |
| 25.8 | -CH₂- (Ethyl Group) |
| 14.9 | -CH₃ (Ethyl Group) |
Solvent: Not specified
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2975 | Medium | Aliphatic C-H Stretch |
| 1580-1610 | Medium | C=C & C=N Ring Stretch |
| 1450-1500 | Medium | C=C & C=N Ring Stretch |
| 1450-1470 | Medium | CH₂ Bend & CH₃ Asym. Bend |
| 1375-1385 | Medium | CH₃ Symmetric Bend |
| 675-900 | Strong | Aromatic C-H Out-of-Plane Bend |
Technique: Neat liquid
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 107 | 81.3 | [M]⁺ (Molecular Ion) |
| 92 | 100 | [M-CH₃]⁺ (Base Peak) |
| 65 | 34.2 | [C₅H₅]⁺ |
| 39 | 37.7 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The resulting solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. For the specific nucleus being observed (¹H or ¹³C), the probe is tuned and matched. Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For a neat liquid sample, one to two drops of this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
-
Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light after passing through the sample.
-
Data Processing: The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Introduction: Since this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[4]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Logic and Pathways
The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and a key fragmentation pathway for this compound.
General Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation of this compound
References
An In-depth Technical Guide to the Physical Properties of 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Ethylpyridine, with a specific focus on its boiling point and solubility. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.
Quantitative Physical Properties
The following tables summarize the reported values for the boiling point and solubility of this compound.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mm Hg) | Source(s) |
| 166 - 168 | Not Specified | [1] |
| 166.0 | 762 | [2] |
| 163 - 166 | Not Specified | [3][4][5][6] |
| 165 | Not Specified | [7] |
| 150.4 | Not Specified | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility Description | Quantitative Value | Conditions | Source(s) |
| Water | Slightly Soluble | - | Not Specified | [1][2][6][7][9] |
| Water | - | 370 mg/mL | 196 °C | [2][10] |
| Water | - | 270.1 g/L | 196 °C | [5] |
| Ethanol | Miscible / Freely Soluble | - | Not Specified | [1][2][6][9] |
| Diethyl Ether | Miscible / Freely Soluble | - | Not Specified | [1][6][9] |
| Acetone | Miscible | - | Not Specified | [1] |
| Chloroform | Soluble | - | Not Specified | [8] |
| Benzene | Soluble | - | Not Specified | [8] |
| Toluene | Soluble | - | Not Specified | [8] |
Experimental Protocols
2.1. Determination of Boiling Point
A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes bulk vaporization.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample vial (e.g., a small test tube)
-
Heat-resistant rubber band or wire to attach the sample vial and thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
High-boiling point mineral oil
Procedure:
-
A small amount of the this compound sample is placed into the sample vial.
-
A capillary tube, sealed at one end, is placed open-end down into the sample.
-
The sample vial is attached to a thermometer. The bulb of the thermometer should be level with the sample.
-
The thermometer and vial assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated. This design allows for even heat distribution by convection.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point of this compound, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the sample overcomes the external pressure.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.
2.2. Determination of Solubility
The shake-flask method is a conventional and reliable technique for determining the solubility of a substance in a particular solvent.
Principle: This method establishes a state of equilibrium between the dissolved and undissolved solute at a specific temperature. The concentration of the solute in the saturated solution is then measured to determine its solubility.
Apparatus:
-
A flask with a tight-fitting stopper (e.g., a screw-cap Erlenmeyer flask)
-
A thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in the flask. The excess solid ensures that a saturated solution is formed.
-
The flask is sealed and placed in a thermostatically controlled shaker or water bath set to the desired temperature.
-
The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
-
The concentration of this compound in the clear, saturated filtrate is then determined using a pre-calibrated analytical method. The solubility is expressed as the mass of solute per volume or mass of solvent.
Synthesis Pathway of this compound
While no signaling pathways directly related to the physical properties of this compound were identified, its synthesis can be represented. A common laboratory synthesis involves the reaction of 3-picoline with an aldehyde followed by reduction. The following diagram illustrates a plausible synthetic route.
Caption: A simplified reaction scheme for the synthesis of this compound.
References
- 1. Showing Compound this compound (FDB000930) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Synthesis of 3-picoline and this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine [webbook.nist.gov]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
3-Ethylpyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety data and handling precautions for 3-Ethylpyridine (CAS No. 536-78-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.
Chemical Identification and Physical Properties
This compound is a pyridine derivative used as a chemical intermediate in the synthesis of various pharmaceutical and agricultural products.[1] It is a colorless to light yellow liquid with a distinct, unpleasant odor.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N | [3] |
| Molecular Weight | 107.15 g/mol | [3] |
| Boiling Point | 163-166 °C | [3][4] |
| Melting Point | -77 °C | [5] |
| Density | 0.954 g/mL at 25 °C | [3][4] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water. Miscible with alcohol and ether. | |
| Refractive Index | n20/D 1.502 | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [3] |
Signal Word: Warning[3]
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Toxicological Data
Comprehensive toxicological data for this compound is limited. Many safety data sheets indicate that specific toxicity studies have not been conducted.
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value | Source(s) |
| Oral | Rat | LD100: 4 ml/kg - 5 ml/kg | [7] |
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[8][9][10] Therefore, exposure should be minimized through engineering controls and personal protective equipment.
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to safety protocols to prevent exposure and accidents.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
All equipment used when handling the product must be grounded to prevent static discharge.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing, such as a lab coat or apron.[7][8]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an organic vapor cartridge.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. K[8]eep away from heat, sparks, open flames, and other ignition sources. T[7]he storage area should be clearly marked and secured.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.
[11]### 7.0 Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[11] Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. *[9][11] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. *[9][11] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[8][11]#### 7.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. *[8] Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. C[1]ontainers may explode when heated. *[2] Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
[8]#### 7.3 Accidental Release Measures
-
Evacuate unnecessary personnel and eliminate all ignition sources. *[11] Ensure adequate ventilation.
-
Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. *[11] For large spills, dike the area to contain the spill and collect the material for disposal. *[11] Prevent the material from entering drains, sewers, or waterways.
[11]### 8.0 Example Experimental Workflow
While specific experimental protocols will vary, the following diagram illustrates a general workflow for a synthetic chemistry procedure that might involve a pyridine derivative like this compound. This example is based on the synthesis of 3-Chloro-2-ethylpyridine from 2-ethylpyridine N-oxide.
Caption: General workflow for a synthetic procedure involving a pyridine derivative.
This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. This compound Cas 536-78-7 | Trusted Chemical Exporter [chemicalbull.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 98 536-78-7 [sigmaaldrich.com]
- 4. This compound | 536-78-7 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermochemical Properties of 3-Ethylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermochemical properties of 3-Ethylpyridine (C₇H₉N). The information presented herein is crucial for understanding the energetic characteristics of this compound, which is a vital component in various chemical syntheses, including pharmaceutical drug development. This document summarizes essential quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of thermochemical relationships and experimental workflows.
Core Thermochemical Data
The thermochemical properties of this compound have been determined through a combination of experimental measurements and computational studies. While extensive experimental data exists for its temperature-dependent properties, the standard enthalpy of formation is based on high-level theoretical calculations.
Standard Molar Enthalpies
The standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and vaporization (ΔvapH°) are fundamental parameters for assessing the energetic stability and reactivity of a compound. The following table summarizes these values for this compound at the standard state (298.15 K and 0.1 MPa).
| Property | Phase | Value (kJ·mol⁻¹) | Method | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | liquid | 35.8 ± 3.8 | Computational (Isodesmic Reactions) | Morais et al. (2003) |
| Standard Molar Enthalpy of Vaporization (ΔvapH°) | liquid to gas | 44.6 | Experimental (from vapor pressure data) | Stephenson and Malanowski (1987) |
| Standard Molar Enthalpy of Formation (ΔfH°) | ideal gas | 80.4 ± 3.8 | Calculated (from liquid ΔfH° and ΔvapH°) | - |
Note: The standard molar enthalpy of combustion (ΔcH°) for liquid this compound can be calculated from its standard molar enthalpy of formation using Hess's Law. The balanced combustion reaction is: C₇H₉N(l) + 9.75 O₂(g) → 7 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g).
Temperature-Dependent Thermochemical Properties
The NIST/TRC Web Thermo Tables provide critically evaluated data for the heat capacity, standard molar entropy, and standard molar enthalpy of this compound over a wide range of temperatures for both the ideal gas and liquid phases.[1] This data is essential for thermodynamic calculations at various process conditions.
Table 1: Thermochemical Properties of this compound (Ideal Gas)
| Temperature (K) | Molar Heat Capacity (Cp°) (J·mol⁻¹·K⁻¹) | Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹) | Standard Molar Enthalpy (H° - H°₀) (kJ·mol⁻¹) |
| 298.15 | 134.3 | 353.9 | 19.8 |
| 300 | 135.0 | 354.7 | 20.1 |
| 400 | 172.9 | 398.9 | 35.6 |
| 500 | 205.8 | 441.5 | 54.6 |
| 600 | 233.5 | 481.9 | 76.6 |
| 700 | 256.6 | 520.1 | 101.1 |
| 800 | 275.8 | 556.1 | 127.7 |
| 900 | 291.8 | 589.9 | 156.1 |
| 1000 | 305.2 | 621.9 | 186.0 |
Table 2: Thermochemical Properties of this compound (Liquid)
| Temperature (K) | Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) | Standard Molar Entropy (S) (J·mol⁻¹·K⁻¹) | Standard Molar Enthalpy (H - H°₀) (kJ·mol⁻¹) |
| 200 | 165.7 | 188.5 | 15.1 |
| 220 | 170.8 | 204.3 | 18.5 |
| 240 | 176.2 | 219.2 | 21.9 |
| 260 | 181.8 | 233.3 | 25.5 |
| 280 | 187.6 | 246.7 | 29.2 |
| 298.15 | 193.1 | 258.4 | 32.7 |
| 300 | 193.7 | 259.6 | 33.0 |
| 320 | 200.0 | 272.0 | 36.9 |
| 340 | 206.5 | 283.9 | 40.9 |
Visualization of Thermochemical Relationships
The relationships between the key thermochemical properties can be visualized to better understand their interdependence.
Caption: Relationship between enthalpies of formation, vaporization, and combustion.
Experimental Protocols
While experimental data for the standard enthalpy of formation of this compound is not available, the methodologies used for its isomers, 2-ethylpyridine and 4-ethylpyridine, provide a clear blueprint for such a determination. The following protocols are based on the work of Morais et al. (2003).
Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)
This technique is used to measure the heat released during the complete combustion of a substance in a constant-volume system.
Caption: Workflow for determining the enthalpy of combustion.
Methodology:
-
A precisely weighed sample of this compound is placed in a silica crucible.
-
A cotton fuse of known mass and combustion energy is positioned to ensure ignition.
-
The crucible is placed in a constant-volume combustion bomb, which is then sealed and pressurized with pure oxygen to approximately 3 MPa.
-
The bomb is submerged in a known mass of water in a calorimeter.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature change of the water is recorded with high precision.
-
The energy of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
Corrections are applied for the combustion of the fuse and the formation of nitric acid.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from the energy of combustion.
Calvet Microcalorimetry (for Enthalpy of Vaporization)
This technique is used to measure the heat absorbed during the phase transition of a substance from liquid to gas at a constant temperature.
Methodology:
-
A small, weighed amount of this compound is placed in a sample cell within the Calvet microcalorimeter.
-
The calorimeter is maintained at a constant temperature (e.g., 298.15 K).
-
The sample is allowed to evaporate into a stream of an inert carrier gas (e.g., nitrogen) flowing at a constant rate.
-
The heat absorbed during the isothermal vaporization is measured by the heat-flux sensors of the calorimeter.
-
The enthalpy of vaporization (ΔvapH°) is determined from the integrated heat flow and the mass of the vaporized sample.
Computational Methodology for Enthalpy of Formation
The standard molar enthalpy of formation for this compound presented in this guide was derived from high-level computational chemistry calculations, as experimental data is currently unavailable.
Caption: Computational workflow for estimating the enthalpy of formation.
Methodology:
-
Quantum Chemical Calculations: The geometries of this compound and other molecules in a set of isodesmic reactions were optimized using Density Functional Theory (DFT) at a high level of theory (e.g., B3LYP/6-311+G**).
-
Isodesmic Reactions: Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes the errors in the calculated reaction enthalpy. An example of an isodesmic reaction for this compound is: this compound + benzene → toluene + pyridine
-
Calculation of Reaction Enthalpy: The absolute electronic energies and zero-point vibrational energies of all species in the isodesmic reactions are calculated to determine the overall reaction enthalpy (ΔrH).
-
Derivation of Enthalpy of Formation: By utilizing the known experimental standard enthalpies of formation for the other compounds in the isodesmic reaction (benzene, toluene, and pyridine), the standard enthalpy of formation of this compound can be calculated with high accuracy.
Conclusion
This technical guide provides a consolidated resource for the thermochemical properties of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The combination of critically evaluated experimental data for temperature-dependent properties and a high-quality computational value for the standard enthalpy of formation offers a robust dataset for thermodynamic modeling and reaction analysis. The detailed experimental and computational protocols serve as a valuable reference for further research and application.
References
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine, a heterocyclic organic compound, has emerged as a versatile building block in the synthesis of a wide array of pharmaceutical and agricultural products.[1][2] Its unique chemical architecture, featuring a pyridine ring substituted with an ethyl group at the 3-position, imparts specific properties that make it a valuable intermediate in the creation of complex molecules.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its initial synthesis, the evolution of its preparation, and its fundamental physicochemical properties. The information is presented to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Historical Context and Discovery
The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849. However, the specific synthesis of many of its derivatives, including this compound, would not be realized until decades later.
While a singular, celebrated "discovery" of this compound is not prominently documented, early investigations into the reactivity and substitution of the pyridine ring laid the groundwork for its eventual synthesis. The seminal work on the synthesis of pyridine and its alkyl derivatives was pioneered by Russian chemist Aleksei Chichibabin. In 1924, he reported a method for synthesizing pyridine rings through the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, a reaction now famously known as the Chichibabin pyridine synthesis. This reaction became a cornerstone for the preparation of various substituted pyridines.
The earliest documented synthesis of this compound found in the course of this review appears to be by Stoehr in 1892 [3], as referenced in later publications. This predates the more widely known and versatile Chichibabin synthesis, suggesting that early explorations into pyridine chemistry yielded this specific ethyl-substituted derivative through other means, the specifics of which require consulting the original 19th-century publication.
Evolution of Synthetic Methodologies
Since its initial preparation, the synthesis of this compound has evolved significantly, with numerous methods being developed to improve yield, selectivity, and industrial scalability. These methods can be broadly categorized as follows:
1. From 3-Methylpyridine (3-Picoline): A common and industrially significant route involves the condensation of 3-methylpyridine with formaldehyde to yield 3-pyridineethanol, which is subsequently dehydrated and hydrogenated to form this compound. This method is often a part of the industrial production of 3-picoline itself, where this compound can be a co-product.
2. From Nicotinic Acid (Niacin): Another established laboratory and potential industrial synthesis starts with nicotinic acid. The process involves the esterification of nicotinic acid with ethanol to form ethyl nicotinate. This ester is then subjected to a reduction reaction, for instance, using sodium in ethanol (the Bouveault-Blanc reduction) or other reducing agents, to yield this compound.[4]
3. Condensation Reactions: Building upon the principles of the Chichibabin synthesis, this compound can be prepared through the reaction of propanal (propionaldehyde) and formaldehyde with ammonia over a catalyst at elevated temperatures and pressures. This method is particularly suited for large-scale industrial production.
4. From 3-Acetylpyridine: A notable laboratory preparation involves the Wolff-Kishner reduction of 3-acetylpyridine. An improved version of this method, the Huang-Minlon modification, was reported to give an 80% yield of this compound.[3]
The logical relationship between these key starting materials and the final product, this compound, is illustrated in the diagram below.
References
The Natural Occurrence of 3-Ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine is a heterocyclic aromatic organic compound belonging to the pyridine family. It is recognized by its characteristic caramel, roasted, and somewhat nutty aroma. While synthetically produced for various applications, including as a flavoring agent and a precursor in chemical synthesis, this compound also occurs naturally in a range of biological matrices. Its presence in foodstuffs is often a result of thermal processing, such as roasting or cooking, primarily through the Maillard reaction and pyrolysis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, methodologies for its detection and quantification, and its putative biosynthetic and formation pathways.
Natural Occurrence and Quantitative Data
This compound has been identified as a volatile or semi-volatile component in a variety of natural and processed foods and plants. Its presence is often associated with thermally treated products, where it contributes to the overall flavor profile. While its detection is widely reported, quantitative data on its natural concentration remains limited in the scientific literature.
Table 1: Documented Natural Occurrence of this compound
| Source Category | Specific Source | Presence Reported | Quantitative Data | Citation(s) |
| Beverages | Coffee (roasted beans) | Yes | Detected, but not consistently quantified | [1][2][3][4] |
| Black Tea | Yes | Detected, but not consistently quantified | [5] | |
| Cooked Foods | Beef (cooked/roasted) | Yes | Detected, but not consistently quantified | [6][7] |
| Pork (dry-cured ham) | Yes | Detected, but not consistently quantified | [8][9] | |
| Chicken (cooked) | Yes | Detected | ||
| Plants | Tobacco (Nicotiana tabacum) | Yes | Present in cigarette smoke | |
| Camellia sinensis (Tea plant) | Yes | Detected | ||
| Arctostaphylos uva-ursi (Bearberry) | Yes | Detected | ||
| Other | Dry-cured ham | Yes | Detected | [8][9] |
Note: The lack of consistent quantitative data highlights an area for further research in the comprehensive analysis of food volatiles.
Experimental Protocols for Analysis
The analysis of this compound from natural sources typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.
Detailed Methodology: HS-SPME-GC-MS Analysis of this compound in Roasted Coffee Beans
This protocol is a composite of established methods for the analysis of volatile compounds in coffee.
1. Sample Preparation:
-
Weigh 2.0 g of freshly roasted and ground coffee beans into a 20 mL headspace vial.
-
Add 10 mL of deionized water to the vial.
-
Add a suitable internal standard (e.g., 10 µL of a 100 mg/L solution of d5-pyridine in methanol) for quantitative analysis.
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.
-
Incubation: Place the sealed vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Transfer the SPME fiber to the GC injection port and desorb the analytes for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification (target ion for this compound: m/z 107, qualifier ions: m/z 78, 92).
-
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the concentration of this compound by creating a calibration curve using the internal standard method.
Caption: Workflow for the analysis of this compound in coffee.
Biosynthetic and Formation Pathways
The exact biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established biosynthesis of other pyridine alkaloids, a putative pathway can be proposed. In thermally processed foods, its formation is primarily attributed to the Maillard reaction.
Putative Biosynthetic Pathway
The biosynthesis of the pyridine ring in alkaloids like nicotine originates from nicotinic acid (Niacin or Vitamin B3). It is plausible that this compound shares a similar biosynthetic precursor. The pathway likely involves the condensation of a C3 and a C4 precursor, derived from aspartic acid and dihydroxyacetone phosphate, to form quinolinic acid, which is then converted to nicotinic acid mononucleotide. Further enzymatic steps would be required to attach and modify the ethyl side chain, although these specific enzymes have not yet been identified for this compound.
Caption: Putative biosynthetic pathway of this compound in plants.
Formation via Maillard Reaction
In cooked and roasted foods, this compound is a likely product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The reaction is initiated by the condensation of a carbonyl group from a sugar with an amino group from an amino acid. Subsequent rearrangements, degradations (such as the Strecker degradation), and condensation reactions lead to the formation of a wide array of heterocyclic compounds, including pyridines. The formation of this compound likely involves intermediates derived from the degradation of amino acids like asparagine and sugars, which then cyclize and form the pyridine ring with the ethyl substituent.[10][11][12]
References
- 1. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SPME-GC-MS Analysis of Aroma Components in Black Tea Prepared with Main Tea Cultivars in Sichuan [spkx.net.cn]
- 6. Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quality Characteristics of Dry-cured Ham Made from Two Different Three-way Crossbred Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. researchgate.net [researchgate.net]
- 11. Acrylamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Role of Pyridine Derivatives in the Synthesis of the Anticancer Agent Tipiracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine and its derivatives are versatile building blocks in the pharmaceutical industry, primarily utilized as key intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Their unique chemical properties allow for the construction of complex molecular architectures found in drugs targeting various diseases, including bacterial infections and disorders of the central nervous system.[1] This document provides detailed application notes on the use of a pyridine derivative in the synthesis of Tipiracil, a critical component of the oral anticancer drug Lonsurf® (Trifluridine/Tipiracil).
Tipiracil hydrochloride is a potent inhibitor of the enzyme thymidine phosphorylase.[3] In the combination drug Lonsurf®, Tipiracil prevents the rapid degradation of the active cytotoxic agent, Trifluridine, thereby enhancing its bioavailability and antitumor efficacy.[3][4][5] Lonsurf® is approved for the treatment of metastatic colorectal cancer and gastric cancer.[1][6]
These notes provide detailed experimental protocols for the synthesis of a key intermediate in the Tipiracil synthesis, a representative protocol for the final synthesis of Tipiracil, and protocols for preclinical evaluation. Additionally, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of Tipiracil's mechanism of action and synthesis.
Data Presentation
Table 1: Clinical Efficacy of Trifluridine/Tipiracil (TAS-102) in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Group | Control Group | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for Death | Reference |
| RECOURSE | Trifluridine/Tipiracil | Placebo | 7.1 months | 2.0 months | 0.68 | [7] |
| J003 | Trifluridine/Tipiracil | Placebo | 9.0 months | - | 0.56 | [7] |
Table 2: Common Adverse Events (Grade ≥3) Associated with Trifluridine/Tipiracil Treatment
| Adverse Event | Percentage of Patients | Reference |
| Neutropenia | 38% | [7] |
| Leukopenia | 21% | [7] |
| Anemia | 18% | [7] |
| Thrombocytopenia | 5% | [7] |
| Febrile Neutropenia | 4% | [7] |
Signaling Pathway
The primary mechanism of action of the combination drug Trifluridine/Tipiracil involves the inhibition of DNA synthesis in cancer cells. Tipiracil plays a crucial role by preventing the breakdown of Trifluridine.
Experimental Protocols
Synthesis of 6-(Chloromethyl)-5-chlorouracil: A Key Intermediate for Tipiracil
While the direct synthesis of Tipiracil from this compound is not explicitly detailed in publicly available literature, pyridine derivatives are crucial in the synthesis of key intermediates. The following protocol outlines the synthesis of 6-(chloromethyl)-5-chlorouracil, a pivotal precursor for Tipiracil, where a pyridine derivative can be employed as a catalyst or acid scavenger.
Materials:
-
6-(Chloromethyl)uracil
-
Sulfuryl chloride
-
Acetic acid
-
Pyridine (or a derivative like this compound as a potential alternative base/catalyst)
-
Reaction flask with a stirrer and reflux condenser
-
Ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 6-(chloromethyl)uracil and acetic acid. Cool the mixture in an ice bath.
-
Chlorination: Slowly add sulfuryl chloride to the cooled and stirred mixture. A pyridine derivative may be added cautiously at this stage to neutralize the HCl gas produced during the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, the mixture is typically cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities.
-
Drying: The purified 5-chloro-6-(chloromethyl)uracil is dried in a vacuum oven.
Quantitative Data (Representative):
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 6-(Chloromethyl)uracil | Sulfuryl Chloride | Acetic Acid | 5-10 hours | 15-25°C | >95% | >95% | [8] |
Synthesis of Tipiracil Hydrochloride
This protocol describes the reaction of the key intermediate, 5-chloro-6-(chloromethyl)uracil, with 2-iminopyrrolidine to form Tipiracil.
Materials:
-
5-chloro-6-(chloromethyl)uracil
-
2-iminopyrrolidine hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Hydrochloric acid (2N)
-
Ethanol
-
Reaction flask with a stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Mixture: In a reaction flask, suspend 5-chloro-6-(chloromethyl)uracil and 2-iminopyrrolidine hydrochloride in methanol.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the suspension and stir the mixture at room temperature.
-
Precipitation and Isolation: The resulting precipitate (Tipiracil free base) is collected by filtration and washed with methanol.
-
Salt Formation: The crude Tipiracil is dissolved in 2N hydrochloric acid with heating (e.g., 90°C).
-
Crystallization: Ethanol is added to the hot solution, which is then allowed to cool to room temperature to induce crystallization of Tipiracil hydrochloride.
-
Final Product: The white crystals of Tipiracil hydrochloride are collected by filtration, washed with ethanol, and dried.
In Vivo Efficacy Study of Trifluridine/Tipiracil in a Xenograft Model
Animal Model:
-
Athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
Human colorectal cancer cell line (e.g., HCT116 or SW480)
Procedure:
-
Cell Culture and Implantation: Culture the cancer cells in appropriate media. Harvest the cells and subcutaneously inject them into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment and control groups (e.g., Vehicle control, Trifluridine/Tipiracil).
-
Drug Administration: Administer Trifluridine/Tipiracil (formulated in a suitable vehicle like 0.5% HPMC) orally according to the established dosing schedule (e.g., twice daily on days 1-5 and 8-12 of a 28-day cycle).[4]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treatment group compared to the control group.
Experimental Workflow
The synthesis of Tipiracil involves a multi-step process, starting from the preparation of a key uracil-based intermediate.
Conclusion
This compound and related pyridine compounds are indispensable in the synthesis of complex pharmaceutical agents. The synthesis of Tipiracil, a crucial component of the anticancer drug Lonsurf®, highlights the importance of pyridine derivatives in constructing key intermediates. The provided protocols and diagrams offer a comprehensive guide for researchers and professionals in drug development, facilitating a deeper understanding of the synthesis and mechanism of action of this important therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. WO2019049174A1 - Solid state forms of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1h,3h)-dione hydrochloride and their processes for the preparation thereof - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN107118164B - Process for the preparation of 5-chloro-6- (chloromethyl) -2,4- (1H, 3H) -pyrimidinedione - Google Patents [patents.google.com]
- 5. 6-(Chloromethyl)uracil | 18592-13-7 | Benchchem [benchchem.com]
- 6. CN105906573A - Preparation method of tipiracil intermediate - Google Patents [patents.google.com]
- 7. US9527833B2 - Stable crystal form of tipiracil hydrochloride and crystallization method for the same - Google Patents [patents.google.com]
- 8. WO2020121334A1 - An improved process for the preparation of tipiracil hydrochloride and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Ethylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-ethylpyridine as a versatile ligand in coordination chemistry. The following sections detail its application in the synthesis of coordination compounds, its role in catalysis, and relevant experimental protocols.
Introduction to this compound as a Ligand
This compound, a derivative of pyridine, serves as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on its nitrogen atom. Its unique steric and electronic properties, influenced by the ethyl group at the 3-position, allow for the formation of a diverse range of coordination complexes with varied geometries and properties. These complexes are of significant interest in materials science and catalysis. While broadly applicable, its role as a key intermediate in the synthesis of pharmaceuticals is also noteworthy[1][2].
Applications in Coordination Chemistry
Synthesis of Coordination Compounds
This compound readily forms stable complexes with various transition metals. The coordination number and geometry of the resulting complexes are influenced by the metal-to-ligand ratio, the counter-anions, and the reaction conditions.
Cadmium(II) and Zinc(II) Thiocyanate Complexes:
The reaction of this compound with cadmium(II) thiocyanate and zinc(II) thiocyanate yields complexes with the general formulas M(NCS)₂(this compound)₄ and M(NCS)₂(this compound)₂ (where M = Cd or Zn)[3].
-
In M(NCS)₂(this compound)₄ , the metal cations are octahedrally coordinated. Two trans-coordinating N-bonded thiocyanate anions and four this compound co-ligands complete the coordination sphere[3].
-
In Cd(NCS)₂(this compound)₂ , the cadmium cations are also octahedrally coordinated but are linked into chains by pairs of μ-1,3-bridging thiocyanate anions[3].
-
In contrast, Zn(NCS)₂(this compound)₂ consists of discrete complexes where the zinc cation is tetrahedrally coordinated by two N-bonded thiocyanate anions and two this compound co-ligands[3].
These compounds exhibit ligand-based luminescence in the blue-green spectral range[3].
Catalysis
Iron complexes incorporating pyridine-based ligands have demonstrated significant catalytic activity in the oxidation of hydrocarbons. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the principles from related pyridine-based catalysts are applicable. These catalysts are effective in activating C-H bonds for the synthesis of more valuable oxygenated products like alcohols and ketones.
Iron complexes with polydentate pyridine-based ligands, for instance, can catalyze the oxidation of various cyclic and benzylic alkanes using hydrogen peroxide as an oxidant, achieving moderate to good yields[1]. The catalytic efficiency is influenced by the C-H bond dissociation energies of the alkane substrates[1].
Data Presentation
Table 1: Crystallographic Data for Selected this compound and Related Metal Complexes
| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Cd(NCS)₂(this compound)₄ | Cd(II) | Octahedral | - | - | [3] |
| Zn(NCS)₂(this compound)₄ | Zn(II) | Octahedral | - | - | [3] |
| Cd(NCS)₂(this compound)₂ | Cd(II) | Octahedral (polymeric) | - | - | [3] |
| Zn(NCS)₂(this compound)₂ | Zn(II) | Tetrahedral | - | - | [3] |
| Fe(NCS)₂(3-methylpyridine)₄ | Fe(II) | Octahedral | Fe-N(NCS): ~2.1, Fe-N(py): ~2.2-2.3 | N-Fe-N: ~90, ~180 | [4] |
| Ni(NCS)₂(3-methylpyridine)₄ | Ni(II) | Octahedral | Ni-N(NCS): ~2.0, Ni-N(py): ~2.1-2.2 | N-Ni-N: ~90, ~180 | [5] |
Note: Specific bond lengths and angles for the this compound complexes were not available in the provided search results. Data for the closely related 3-methylpyridine complexes are included for comparison.
Table 2: Catalytic Oxidation of Alkanes with an Iron-Pyridine Complex System
| Substrate | Catalyst Loading (mol%) | Oxidant | Conversion (%) | Product Yield (%) | Reference |
| Adamantane | 1.0 | H₂O₂/AcOH | 73 - 82 | 42 - 50 | [6] |
| cis-1,2-Dimethylcyclohexane | 1.0 | H₂O₂/AcOH | - | - | [6] |
| Arenes | - | Oxone | up to 91 (quinones) | - | [2] |
| Alkanes | - | Oxone | - | good (alcohols/ketones) | [2] |
Note: The data presented is for iron complexes with N2Py2 and oligopyridine ligands, which serve as models for the potential catalytic activity of this compound-containing iron complexes.
Experimental Protocols
Protocol 1: Synthesis of M(NCS)₂(this compound)₄ (M = Cd, Zn)
Materials:
-
Cd(NCS)₂ or Zn(NCS)₂
-
This compound
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the metal thiocyanate salt (1 mmol) in the solvent.
-
Add a four-fold molar excess of this compound (4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a specified period to allow for complex formation.
-
Isolate the resulting crystalline product by filtration.
-
Wash the product with a small amount of cold solvent and dry under vacuum.
-
Characterize the product using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of Fe(NCS)₂(3-methylpyridine)₄ (as a model for this compound complex synthesis)
Materials:
-
FeCl₂·4H₂O (0.25 mmol, 49.7 mg)
-
KSCN (0.5 mmol, 48.6 mg)
-
3-Methylpyridine (1.25 mmol, 121.6 µL)
-
Water (0.5 mL)
-
Diethyl ether (0.5 mL)
Procedure:
-
Dissolve FeCl₂·4H₂O and KSCN in a mixture of water and diethyl ether[4].
-
Add 3-methylpyridine to the solution[4].
-
Allow the mixture to stand at room temperature for 3 days to yield yellow crystals suitable for single-crystal X-ray diffraction[4].
-
For powder samples, use a 1:2:4 molar ratio of FeCl₂·4H₂O, KSCN, and 3-methylpyridine in water and stir for 1 day[4].
Protocol 3: Catalytic Oxidation of Alkanes using an Iron-Pyridine Complex
Materials:
-
Iron-pyridine catalyst (e.g., 1 mol%)
-
Alkane substrate (e.g., adamantane)
-
Oxidant (e.g., H₂O₂)
-
Acetic acid (AcOH) as a co-catalyst
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the iron-pyridine catalyst in the solvent.
-
Add the alkane substrate and acetic acid to the solution.
-
Initiate the reaction by adding the oxidant (e.g., H₂O₂) to the mixture.
-
Stir the reaction at a controlled temperature for a set duration.
-
Monitor the reaction progress using techniques like gas chromatography (GC) or GC-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and analyze the product mixture to determine conversion and yield.
Visualizations
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. HKU Scholars Hub: Iron oligopyridine complexes as efficient catalysts for practical oxidation of arenes, alkanes, tertiary amines and N-acyl cyclic amines with Oxone [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis, crystal structure and thermal properties of tetrakis(3-methylpyridine-κN)bis(thiocyanato-κN)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Ethylpyridine in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine is a versatile heterocyclic intermediate with significant potential in the development of novel agrochemicals. As a derivative of pyridine, a scaffold present in numerous successful pesticides, this compound offers a valuable building block for creating new herbicides, insecticides, and fungicides. Its ethyl group provides a key point for further chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for biological activity and environmental fate. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers exploring the use of this compound in agrochemical synthesis and evaluation.
Application in Fungicide Development
The pyridine ring is a common feature in a number of commercial fungicides. While specific commercial fungicides derived directly from this compound are not widely documented, its structural motif is present in compounds exhibiting antifungal properties. Research into 3-alkylpyridine analogs has demonstrated their potential against various fungal pathogens, suggesting that this compound is a promising starting point for the synthesis of novel antifungal agents.
Synthesis of Novel Fungicidal Candidates
A plausible synthetic route to novel fungicides involves the elaboration of the this compound core to introduce pharmacophores known for antifungal activity. For instance, derivatization to form pyridine carboxamides is a common strategy in fungicide development.
Experimental Protocol: Synthesis of a Representative N-aryl-3-ethyl-nicotinamide
This protocol describes a general method for the synthesis of a hypothetical N-aryl-3-ethyl-nicotinamide, a class of compounds with potential fungicidal activity.
-
Oxidation of this compound: this compound (1.0 eq) is oxidized to 3-ethylnicotinic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) in a basic aqueous solution. The reaction mixture is heated under reflux for several hours. After completion, the mixture is cooled, and the manganese dioxide byproduct is filtered off. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 3-ethylnicotinic acid, which is then collected by filtration, washed with cold water, and dried.
-
Formation of the Acid Chloride: 3-Ethylnicotinic acid (1.0 eq) is converted to its corresponding acid chloride by reacting with thionyl chloride (SOCl2, 1.2 eq) in an inert solvent like toluene. The reaction is typically carried out at reflux for 2-3 hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-ethylnicotinoyl chloride.
-
Amide Coupling: The crude 3-ethylnicotinoyl chloride is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, a substituted aniline (e.g., 2,4-dichloroaniline, 1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
In Vitro Antifungal Bioassay
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to evaluate the in vitro antifungal activity of synthesized this compound derivatives against various plant pathogenic fungi.
-
Preparation of Fungal Cultures: The test fungi (e.g., Botrytis cinerea, Fusarium oxysporum) are cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Assay Procedure:
-
Aliquots of the stock solution are added to molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
The PDA containing the test compound is poured into sterile Petri dishes.
-
A 5 mm mycelial plug from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Plates with solvent and without any compound serve as controls. A commercial fungicide can be used as a positive control.
-
The plates are incubated at 25°C.
-
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 72 hours), or when the fungal growth in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
The EC50 (half-maximal effective concentration) value is determined by probit analysis of the concentration-response data.
-
Quantitative Data Summary
The following table presents representative antifungal activity data for hypothetical this compound derivatives, illustrating how quantitative results should be structured.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| 3-EP-F01 | Botrytis cinerea | 12.5 |
| 3-EP-F02 | Botrytis cinerea | 8.2 |
| 3-EP-F01 | Fusarium oxysporum | 25.1 |
| 3-EP-F02 | Fusarium oxysporum | 18.7 |
| Positive Control | Botrytis cinerea | 1.5 |
| Positive Control | Fusarium oxysporum | 3.2 |
Application in Insecticide Development
The pyridine scaffold is a cornerstone of the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. The 3-substituted pyridine moiety is crucial for this activity. This compound can serve as a key starting material for the synthesis of novel neonicotinoid analogues and other insecticidal compounds.
Synthesis of Novel Insecticidal Candidates
A general approach for synthesizing neonicotinoid-like insecticides involves the introduction of a pharmacophore at the 6-position of the pyridine ring, often a chloromethyl group, which can then be further functionalized.
Experimental Protocol: Synthesis of a Representative 6-chloro-3-ethylpyridine-based Insecticide
This protocol outlines a hypothetical synthesis of an insecticidal compound starting from this compound.
-
Chlorination of this compound: this compound is subjected to chlorination at the 6-position. This can be achieved through various methods, such as reaction with chlorine gas under specific conditions or using other chlorinating agents.
-
Introduction of a Linker: The resulting 6-chloro-3-ethylpyridine is then reacted with a suitable nucleophile to introduce a linker. For example, reaction with the sodium salt of 2-mercaptoethanol can introduce a hydroxyethylthio linker.
-
Functionalization of the Side Chain: The terminal hydroxyl group of the linker can be further functionalized. For instance, it can be reacted with a nitroguanidine derivative to introduce the key pharmacophore of many neonicotinoids.
In Vivo Insecticidal Bioassay
Experimental Protocol: Leaf-Dip Bioassay for Aphids
This protocol is a standard method for evaluating the toxicity of compounds against sucking insects like aphids (Aphis gossypii).
-
Rearing of Insects: A healthy and uniform population of aphids is maintained on a suitable host plant (e.g., cotton or cabbage seedlings) under controlled environmental conditions.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of test concentrations.
-
Assay Procedure:
-
Leaves from the host plant are excised and dipped into the test solutions for a short period (e.g., 10-20 seconds).
-
Leaves dipped in a solution containing only the solvent and surfactant serve as a control. A commercial insecticide (e.g., imidacloprid) is used as a positive control.
-
The treated leaves are allowed to air dry and then placed in a Petri dish lined with moist filter paper.
-
A specific number of adult aphids (e.g., 20-30) are transferred onto each treated leaf.
-
The Petri dishes are kept under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis: Mortality is assessed after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead. The corrected mortality is calculated using Abbott's formula. The LC50 (lethal concentration for 50% of the population) is determined by probit analysis.
Quantitative Data Summary
The following table provides an example of how to present insecticidal activity data for hypothetical this compound-derived compounds.
| Compound ID | Target Insect | LC50 (mg/L) at 48h |
| 3-EP-I01 | Aphis gossypii | 5.8 |
| 3-EP-I02 | Aphis gossypii | 2.1 |
| 3-EP-I03 | Aphis gossypii | 9.3 |
| Imidacloprid | Aphis gossypii | 0.5 |
Application in Herbicide Development
Pyridine-based herbicides are a significant class of agrochemicals, with various modes of action including the inhibition of acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO). The this compound scaffold can be incorporated into novel herbicidal molecules.
Synthesis of Novel Herbicidal Candidates
The synthesis of pyridine-based herbicides often involves the coupling of a functionalized pyridine ring with another aromatic or heterocyclic system.
Experimental Protocol: Synthesis of a Representative Pyridine-based PPO Inhibitor
This protocol describes a hypothetical synthesis of a PPO inhibitor containing a this compound moiety.
-
Functionalization of this compound: this compound can be functionalized to introduce reactive groups. For example, nitration followed by reduction can yield an aminopyridine derivative.
-
Coupling Reaction: The amino-3-ethylpyridine derivative can be coupled with a suitably substituted phenyl ether containing a reactive group (e.g., a carboxylic acid or acid chloride) via an amide or ether linkage. This is a common structural motif in PPO-inhibiting herbicides.
In Vivo Herbicidal Bioassay
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol assesses the herbicidal effect of compounds when applied to the soil before weed emergence.
-
Plant Material: Seeds of various weed species (e.g., barnyardgrass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti)) are used.
-
Preparation of Test Compounds: The synthesized compounds are formulated as an emulsifiable concentrate or a wettable powder.
-
Assay Procedure:
-
Pots are filled with a standard soil mix, and a specific number of seeds of each weed species are sown.
-
The test compounds are applied to the soil surface at various application rates (e.g., 50, 100, 200 g a.i./ha) using a laboratory sprayer.
-
Pots treated with the formulation blank serve as a control. A commercial herbicide is used as a positive control.
-
The pots are transferred to a greenhouse with controlled temperature, humidity, and light conditions and are watered regularly.
-
-
Data Collection and Analysis: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as a percentage of growth inhibition compared to the untreated control (0% = no effect, 100% = complete kill).
Quantitative Data Summary
An example of how to present herbicidal activity data is shown in the table below.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| 3-EP-H01 | Echinochloa crus-galli | 100 | 75 |
| 3-EP-H01 | Abutilon theophrasti | 100 | 85 |
| 3-EP-H02 | Echinochloa crus-galli | 100 | 90 |
| 3-EP-H02 | Abutilon theophrasti | 100 | 95 |
| Commercial Herbicide | Echinochloa crus-galli | 100 | 98 |
| Commercial Herbicide | Abutilon theophrasti | 100 | 99 |
Visualizations
Experimental Workflows
Caption: Workflow for Synthesis and Antifungal Evaluation.
Signaling Pathways
Caption: Mechanism of Action for PPO-Inhibiting Herbicides.
Logical Relationships
Caption: Agrochemical Development Cycle from this compound.
Application Notes and Protocols: 3-Ethylpyridine in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine, a substituted pyridine derivative, serves as a versatile base catalyst in a variety of organic transformations. Its basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to facilitate reactions by acting as a proton acceptor or a nucleophilic catalyst.[1][2] The presence of the ethyl group at the 3-position introduces steric hindrance around the nitrogen atom compared to pyridine, which can influence its catalytic activity and selectivity in certain reactions. These application notes provide an overview of the catalytic applications of this compound, with a focus on the Knoevenagel condensation, and include detailed experimental protocols and representative data.
Catalytic Applications of this compound
This compound is a valuable catalyst for a range of organic reactions, primarily those requiring a mild base. Its applications are found in, but not limited to:
-
Knoevenagel Condensation: As a pyridine derivative, this compound can effectively catalyze the condensation of carbonyl compounds with active methylene compounds.[3][4]
-
Acylation Reactions: It can be employed as a catalyst in the acylation of alcohols and phenols, where it activates the acylating agent and neutralizes the acidic byproduct.
-
Baylis-Hillman Reaction: Similar to other tertiary amines, this compound can be expected to catalyze the coupling of aldehydes and activated alkenes.[5][6]
-
Michael Addition: It can serve as a base to generate nucleophiles from pronucleophiles for conjugate addition reactions.
This document will focus on the application of this compound in the Knoevenagel condensation.
Featured Application: Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a base. This compound can act as an effective base catalyst for this transformation.
General Reaction Workflow
The general workflow for a this compound catalyzed Knoevenagel condensation is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing catalytic activity of pyridines via para-iminophosphorano substituents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
The Versatile Role of 3-Ethylpyridine in Materials Science and Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine, a substituted pyridine derivative, is a versatile building block in the ever-evolving fields of materials science and polymer chemistry. Its unique electronic properties and reactive nature, stemming from the pyridine ring and the ethyl group, make it a valuable precursor for a range of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers, specifically poly(3-vinylpyridine), and as a ligand in the formation of coordination compounds. These materials exhibit potential applications in catalysis, electronic devices, and as stimuli-responsive systems.
I. Application in Polymer Chemistry: Synthesis of Poly(3-vinylpyridine)
This compound serves as a precursor to 3-vinylpyridine, a monomer that can be polymerized to yield poly(3-vinylpyridine) (P3VP). This polymer, with its pendant pyridine groups, offers a platform for further functionalization and finds use in applications such as surface modification, catalysis, and the creation of "smart" materials that respond to external stimuli like pH.[1][2][3]
A. Synthesis of 3-Vinylpyridine from this compound
The synthesis of 3-vinylpyridine is typically achieved through the catalytic dehydrogenation of this compound. This process involves passing the vapor of this compound over a heated catalyst bed.
Experimental Protocol: Catalytic Dehydrogenation of this compound
Materials:
-
This compound
-
Catalyst: For example, a commercial iron oxide-based catalyst or a supported metal catalyst (e.g., nickel, chromium).
-
Inert gas (e.g., Nitrogen or Argon)
-
Steam (optional, as a diluent and to prevent coking)
-
Apparatus: A tube furnace, quartz or stainless-steel reactor tube, condenser, and collection flask.
Procedure:
-
Pack the reactor tube with the chosen dehydrogenation catalyst.
-
Heat the reactor to the desired temperature (typically in the range of 550-700 °C) under a flow of inert gas.
-
Introduce a feed stream of this compound vapor, often mixed with an inert gas or steam, into the heated reactor.
-
The reaction products are passed through a condenser to liquefy the vinylpyridine and any unreacted starting material.
-
Collect the condensate in a cooled flask.
-
Purify the crude 3-vinylpyridine by fractional distillation under reduced pressure to separate it from unreacted this compound and any byproducts.
Logical Workflow for 3-Vinylpyridine Synthesis:
B. Polymerization of 3-Vinylpyridine
3-Vinylpyridine can be polymerized via various methods, including free-radical, anionic, and controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: Surfactant-Free RAFT Emulsion Polymerization of 3-Vinylpyridine to form Poly(3-vinylpyridine)-block-polystyrene
This protocol is adapted from a known procedure for the synthesis of poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) diblock copolymers.
Materials:
-
3-Vinylpyridine (3VP)
-
Styrene (St)
-
2-Cyano-2-propyl benzodithioate (CPBD) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Tetrahydrofuran (THF)
-
n-Hexane
Procedure:
Step 1: Synthesis of P3VP Macro-RAFT Agent
-
In a reaction vessel, combine 3-vinylpyridine, CPBD, and a small amount of AIBN in a specific molar ratio (e.g., [3VP]/[CPBD]/[AIBN] = 188/1/0.05).
-
The polymerization is carried out in bulk at 80 °C for 4 hours.
-
Quench the reaction by cooling in an ice bath and exposing to air.
-
Dissolve the crude polymer in THF and precipitate it in ice-cold n-hexane. Repeat this purification step.
-
Dry the resulting P3VP macro-RAFT agent under vacuum at 40 °C.
Step 2: Synthesis of P3VP-b-PS Diblock Copolymer via Emulsion Polymerization
-
Dissolve the P3VP macro-RAFT agent in a DMF/water (50/50, v/v) mixture.
-
Add AIBN and styrene to the solution.
-
The polymerization is conducted at a specific temperature (e.g., 70-80 °C) for a set time to achieve high monomer conversion.
-
Purify the resulting diblock copolymer by precipitation.
Experimental Workflow for RAFT Polymerization:
Quantitative Data from RAFT Polymerization of 3-Vinylpyridine
| Parameter | P3VP Macro-RAFT Agent | P3VP-b-PS Diblock Copolymer |
| Monomer Conversion | 95% | >90% |
| Mn,app (kDa) (SEC) | 18.6 | ~60 |
| Mn,th (kDa) (¹H-NMR) | 18.9 | - |
| Dispersity (Đ) | 1.1 | 1.2 - 1.4 |
| Data adapted from a representative synthesis. |
C. Characterization of Poly(3-vinylpyridine)
The structure and properties of P3VP can be characterized using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of P3VP will show broad signals corresponding to the aliphatic backbone protons (around 1.5-2.5 ppm) and the aromatic protons of the pyridine ring (around 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic backbone carbons and the distinct carbons of the pyridine ring. The chemical shifts can provide information on the polymer's tacticity.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of P3VP. Typically, poly(vinylpyridines) show good thermal stability, with decomposition temperatures often above 300 °C.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg of P3VP is expected to be in a similar range to that of poly(4-vinylpyridine), which is around 142 °C, indicating a rigid polymer backbone.[3]
II. Application in Materials Science: this compound as a Ligand in Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal ions. This property is exploited in the synthesis of coordination compounds, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.[4][5]
A. Synthesis of a 1D Coordination Polymer with this compound
Experimental Protocol: Synthesis of catena-Poly[[bis(this compound)cadmium(II)]-di-μ-thiocyanato-κ²N:S;κ²S:N]
This protocol describes the synthesis of a one-dimensional coordination polymer where cadmium(II) centers are bridged by thiocyanate ligands, and this compound acts as a terminal ligand.
Materials:
-
Cadmium(II) thiocyanate (Cd(SCN)₂)
-
This compound
-
Ethanol
Procedure:
-
Dissolve Cadmium(II) thiocyanate in hot ethanol.
-
To this solution, add a stoichiometric amount of this compound.
-
Allow the solution to cool slowly to room temperature.
-
Colorless crystals of the coordination polymer will form over time.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in air.
Reaction Scheme for Coordination Polymer Synthesis:
B. Characterization of Coordination Compounds
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the structure of crystalline coordination compounds, providing information on bond lengths, bond angles, and the overall network architecture.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring. The stretching frequency of the thiocyanate ligand can also indicate its bridging or terminal coordination mode.
Elemental Analysis: Provides the elemental composition of the synthesized compound, which can be compared with the calculated values to confirm the stoichiometry.
Thermal Analysis (TGA/DSC): Can be used to study the thermal stability of the coordination polymer and to identify the loss of ligands upon heating.
Conclusion
This compound is a valuable and versatile molecule in materials science and polymer chemistry. As a precursor to 3-vinylpyridine, it enables the synthesis of well-defined polymers with tunable properties. The resulting poly(3-vinylpyridine) can be used in a variety of applications, including the development of stimuli-responsive materials and functional surfaces. Furthermore, the ability of this compound to act as a ligand allows for the construction of a diverse range of coordination compounds with interesting structural motifs and potential applications in catalysis and functional materials. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of this compound in their own research endeavors.
References
- 1. Emerging stimuli-responsive hydrogels for enhancing chronic wound healing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 2. Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Ethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of 3-ethylpyridine and its derivatives. The following sections offer step-by-step methodologies for key synthetic transformations, supported by quantitative data and visual workflow diagrams to facilitate understanding and replication in a laboratory setting.
Application Note 1: Synthesis of this compound via Wolff-Kishner Reduction of 3-Acetylpyridine
This protocol outlines a high-yield method for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, through the Wolff-Kishner reduction of commercially available 3-acetylpyridine.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Acetylpyridine | [1] |
| Product | This compound | [1] |
| Reagents | Hydrazine hydrate, Potassium hydroxide | [1] |
| Solvent | Diethylene glycol | |
| Reaction Temperature | 190-200 °C | |
| Yield | 80% | [1] |
Experimental Protocol
Materials:
-
3-Acetylpyridine
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine, a slight excess of 85% hydrazine hydrate, and diethylene glycol.
-
Initial Reflux: Heat the mixture to reflux for 1 hour.
-
Addition of Base: After the initial reflux, allow the mixture to cool slightly and add potassium hydroxide pellets. The amount of KOH should be in molar excess relative to the 3-acetylpyridine.
-
Distillation: Rearrange the apparatus for distillation. Heat the mixture strongly so that the excess water and hydrazine distill off.
-
Reduction and Product Collection: Once the water and excess hydrazine have been removed, the temperature of the reaction mixture will rise. Continue heating at 190-200 °C for approximately two hours, during which the this compound product will distill over.[1]
-
Purification: The collected distillate can be further purified by fractional distillation to obtain pure this compound. The picrate derivative can be prepared for characterization, with a reported melting point of 129-130 °C.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Note 2: Synthesis of 3-Chloro-2-ethylpyridine via Sandmeyer-type Reaction
This application note details an efficient protocol for the synthesis of 3-chloro-2-ethylpyridine from 2-amino-3-ethylpyridine.[2] The methodology involves a diazotization reaction followed by a Sandmeyer-type chlorination, providing the desired product in high yield and purity.[2] This compound serves as a critical intermediate in the development of various pharmaceutical and agrochemical agents.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-ethylpyridine | [2] |
| Product | 3-Chloro-2-ethylpyridine | [2] |
| Yield | 88% | [2] |
| Purity | 99% | [2] |
| Reaction Temperature | 0 to 5 °C | [2] |
Experimental Protocol
Materials:
-
2-amino-3-ethylpyridine (61 g)
-
Concentrated Hydrochloric Acid (100 g)
-
Hydrogen Chloride (gas)
-
Thionyl Chloride (179 g)
-
63% Nitric Acid (75 g)
-
Ice-salt bath
-
Magnetic stirrer
-
Reaction flask (appropriate size)
-
Gas inlet tube
Procedure:
-
Initial Setup: In a suitable reaction flask equipped with a magnetic stirrer and a gas inlet tube, add 61 g of 2-amino-3-ethylpyridine to 100 g of concentrated hydrochloric acid.[2]
-
Saturation with HCl: Cool the mixture in an ice-salt bath and bubble hydrogen chloride gas through the solution until saturation is achieved.[2]
-
Diazotization and Chlorination: While maintaining the temperature between 0 and 5 °C, slowly add 179 g of thionyl chloride and 75 g of 63% nitric acid to the stirred reaction mixture.[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 to 5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Reaction Completion and Work-up: Once the reaction is complete, as indicated by the consumption of the starting material, the reaction is terminated. The product can be isolated by standard extraction and purification techniques.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Thionyl chloride and concentrated acids are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The reaction is exothermic and requires careful temperature control.
-
Hydrogen chloride gas is corrosive and toxic; handle with care in a well-ventilated area.
Experimental Workflow
Caption: Workflow for the synthesis of 3-Chloro-2-ethylpyridine.
Alternative Synthetic Strategies for this compound and Derivatives
Several other methods for the synthesis of this compound and its derivatives have been reported, offering flexibility in starting materials and synthetic routes.
-
From Niacin: Niacin (nicotinic acid) can be esterified with ethanol in the presence of concentrated sulfuric acid to form ethyl nicotinate. This intermediate is then reduced using sodium metal and absolute ethanol to yield this compound.[3]
-
From 3-Methylpyridine: 3-Methylpyridine (3-picoline) can be brominated using N-bromosuccinimide (NBS) to form 3-bromomethylpyridine. Subsequent reaction with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis, yields this compound.[3]
-
From Acrolein and Diamine: Acrolein and 1,3-malonediamine can be used as starting materials in a multi-step reaction involving cyclization and dehydration to form this compound.[3]
-
Cross-Coupling Reactions: For the synthesis of more complex derivatives, modern cross-coupling reactions are employed.
-
Suzuki Coupling: 5-Bromo-2-methylpyridin-3-amine can undergo a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids to introduce aryl groups at the 5-position.[4][5]
-
Stille Coupling: Palladacycle-catalyzed Stille cross-coupling provides a route to 3-arylpyridine derivatives.[6]
-
-
Industrial Synthesis: A continuous process for the synthesis of 3-methylpyridine (3-picoline) from formaldehyde, paraldehyde, ammonia, and acetic acid at high temperature and pressure has been described, which also produces this compound as a side product.[7][8]
-
Chichibabin Pyridine Synthesis: This classical method involves the condensation of aldehydes or ketones with ammonia. For instance, the reaction of acrolein and propionaldehyde with ammonia can yield 3-methylpyridine, and variations can be used to produce other alkylated pyridines.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction [ouci.dntb.gov.ua]
- 7. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 9. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
3-Ethylpyridine: A Versatile High-Boiling Solvent for Chemical Synthesis
Application Note AP-CHEM-003
Introduction
3-Ethylpyridine, a heterocyclic organic compound, is emerging as a valuable high-boiling point, polar aprotic solvent for a variety of chemical transformations. With a boiling point of 166-168 °C, it offers a distinct advantage for reactions requiring elevated temperatures to proceed at a reasonable rate. Its basic nature, stemming from the lone pair of electrons on the nitrogen atom, also allows it to act as an acid scavenger or a basic catalyst in certain reactions. This application note details the properties of this compound and provides a protocol for its use as a solvent in the synthesis of N-(4-methoxybenzyl)-5-phenyloxazol-2-amine, a compound with potential applications in medicinal chemistry.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. Key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₉N | [1][2] |
| Molar Mass | 107.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pyridine-like | [1] |
| Boiling Point | 166 - 168 °C | [1] |
| Melting Point | -66 °C | [1] |
| Density | 0.956 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether | [1] |
| Flash Point | 54 °C | [1] |
| Refractive Index | 1.501 (at 20 °C) | [1] |
Applications in Chemical Synthesis
While this compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a solvent is a growing area of interest.[3] Its high boiling point makes it particularly suitable for reactions that are sluggish at lower temperatures, such as certain condensation, cyclization, and rearrangement reactions. Furthermore, its basicity can be advantageous in reactions that produce acidic byproducts, as it can neutralize them in situ, thus preventing potential side reactions or catalyst deactivation.
One notable, albeit specialized, application is in the study of hydrosilation/hydrogenation reactions catalyzed by organometallic complexes. In one such study, this compound itself was the subject of the reaction, but the detailed experimental procedure illustrates its handling at elevated temperatures, which is relevant to its use as a solvent.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-5-phenyloxazol-2-amine using this compound as a Solvent
This protocol describes the synthesis of a substituted oxazolamine, a scaffold of interest in drug discovery, using this compound as a high-temperature solvent.
Reaction Scheme:
Materials:
-
2-Amino-5-phenyloxazole
-
4-Methoxybenzyl chloride
-
This compound (anhydrous)
-
Sodium carbonate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-phenyloxazole (1.60 g, 10 mmol), 4-methoxybenzyl chloride (1.72 g, 11 mmol), and anhydrous sodium carbonate (1.27 g, 12 mmol).
-
Solvent Addition: Add 20 mL of anhydrous this compound to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 165 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess this compound.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford N-(4-methoxybenzyl)-5-phenyloxazol-2-amine as a solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Amino-5-phenyloxazole | 160.17 | 1.60 | 10 |
| 4-Methoxybenzyl chloride | 156.61 | 1.72 | 11 |
| Sodium carbonate | 105.99 | 1.27 | 12 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| N-(4-methoxybenzyl)-5-phenyloxazol-2-amine | 280.32 | ~2.24 | ~80% |
Note: The expected yield is an approximation and can vary based on reaction conditions and purification efficiency.
Logical Workflow for Utilizing this compound as a Solvent
The decision-making process for employing this compound as a solvent in a chemical reaction can be visualized as follows:
Caption: Decision workflow for selecting this compound as a solvent.
Signaling Pathway Analogy in Catalysis
While not a biological signaling pathway, the catalytic cycle of a reaction where this compound acts as both a solvent and a basic promoter can be conceptually illustrated. The solvent facilitates the interaction of reactants and catalyst, while its basicity can deprotonate a substrate or neutralize an acidic intermediate, thus "signaling" the progression of the catalytic cycle.
References
Application Notes and Protocols: 3-Ethylpyridine in the Synthesis of Nicotinic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-ethylpyridine as a starting material for the preparation of nicotinic acid and its analogues. The following sections detail key synthetic transformations, experimental protocols, and relevant data to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
Nicotinic acid (niacin) and its derivatives are a critical class of compounds in the pharmaceutical industry, known for their roles as vitamins and as therapeutic agents for conditions such as dyslipidemia.[1] The structural modification of the nicotinic acid scaffold is a key strategy in the development of novel drug candidates with a wide range of biological activities, including potent inhibitors of hypoxia-inducible factor (HIF)-1α.[2] this compound is a readily available starting material that serves as a versatile precursor for various nicotinic acid analogues through the oxidation of its ethyl group. This document outlines the primary synthetic routes from this compound to key intermediates like nicotinic acid and 3-acetylpyridine, and their subsequent conversion to diverse analogues.
Key Synthetic Pathways from this compound
The primary transformations of this compound involve the oxidation of the ethyl side chain to either a carboxylic acid (nicotinic acid) or a ketone (3-acetylpyridine). These two intermediates are valuable building blocks for a wide array of nicotinic acid analogues.
Diagram of Synthetic Routes from this compound
Caption: Synthetic utility of this compound.
Synthesis of Nicotinic Acid from 3-Alkylpyridines
While specific protocols for the large-scale oxidation of this compound are not as commonly reported as for 3-methylpyridine (3-picoline), the underlying chemical principles are analogous. The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents or through catalytic oxidation.
Experimental Protocol: Catalytic Oxidation of 3-Alkylpyridine to Nicotinic Acid (Adapted from 3-Methylpyridine)
This protocol is adapted from established methods for the oxidation of 3-methylpyridine and is expected to be applicable to this compound with potential optimization of reaction conditions.
Materials:
-
This compound
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid
-
Dioxygen (O₂) or Air
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add this compound, cobalt (II) acetate, manganese (II) acetate, and sodium bromide in a solvent mixture of acetic acid and an aromatic halide (e.g., chlorobenzene) if necessary to reduce corrosion.
-
Seal the reactor and pressurize with dioxygen or air to approximately 1.5 MPa.
-
Heat the reaction mixture to 170-180°C with vigorous stirring.
-
Maintain these conditions for several hours, monitoring the reaction progress by GC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product, nicotinic acid, can be isolated by crystallization upon cooling or by evaporation of the solvent followed by purification.
Quantitative Data for 3-Alkylpyridine Oxidation
The following table summarizes reaction conditions and yields for the oxidation of 3-methylpyridine to nicotinic acid, which can serve as a benchmark for the optimization of this compound oxidation.
| Starting Material | Oxidant/Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Reference |
| 3-Methylpyridine | HNO₃ | 180 | - | up to 90 | up to 62 | [3] |
| 3-Methylpyridine | O₂ / Co(OAc)₂/Mn(OAc)₂/Br⁻ | 170-180 | 1.5 | - | up to 81.3 | [4] |
| 3-Methylpyridine | 30% H₂O₂ / 10%Cu/13X | 70 | - | 76.3 | 42.2 | [5] |
Synthesis of 3-Acetylpyridine
3-Acetylpyridine is a key intermediate for the synthesis of various pharmaceuticals, including risedronate sodium.[6] While it can be synthesized through various routes, partial oxidation of this compound is a potential pathway.
Experimental Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid Derivatives
This protocol describes the synthesis of 3-acetylpyridine from a nicotinic acid derivative, a common laboratory-scale method.
Materials:
-
Butyl nicotinate
-
Acetic acid
-
Water
-
Catalyst (e.g., TiO₂/Na₂O)
-
Tubular reactor
Procedure:
-
Prepare a catalyst, for example, by impregnating titanium dioxide (anatase) with a solution of sodium hydroxide, followed by drying and calcination.
-
Pack a tubular reactor with the prepared catalyst.
-
Prepare a feed mixture of butyl nicotinate, water, and acetic acid.
-
Heat the reactor to approximately 410°C.
-
Meter the feed mixture into the heated reactor using a precision pump over several hours.
-
Collect the reaction mixture at the reactor outlet.
-
Isolate and purify 3-acetylpyridine from the reaction mixture by distillation.
Quantitative Data for 3-Acetylpyridine Synthesis
| Starting Material | Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Butyl nicotinate | TiO₂/Na₂O | 410 | 93 | 73 | 78 | [7] |
| Methyl nicotinate | TiO₂/Na₂O | 410 | 88 | 45 | 50 | [7] |
Synthesis of Nicotinic Acid Analogues from Nicotinic Acid
Once nicotinic acid is obtained from this compound, it can be converted into a wide range of analogues. A common strategy involves the activation of the carboxylic acid group, for example, by conversion to an acyl chloride, followed by reaction with various nucleophiles.
Diagram of Nicotinic Acid Derivatization
Caption: Derivatization of nicotinic acid.
Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide
Materials:
-
Nicotinoyl chloride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Prepare nicotinoyl chloride from nicotinic acid using a standard chlorinating agent like phosphorus pentachloride or thionyl chloride.
-
In a round-bottom flask, dissolve the prepared nicotinoyl chloride in ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture to allow the nicotinic acid hydrazide to precipitate.
-
Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of Thiazolidinone Derivatives of Nicotinic Acid
Materials:
-
Nicotinic acid hydrazide
-
Various aromatic aldehydes
-
Thioglycolic acid
-
Zinc chloride
-
Ethanol
Procedure:
-
Synthesis of Schiff Bases: Dissolve nicotinic acid hydrazide in ethanol and add an equimolar amount of the desired aromatic aldehyde. Reflux the mixture for a few hours. Cool the solution to obtain the Schiff base precipitate, which can be filtered and dried.
-
Synthesis of Thiazolidinone Derivatives: In a flask, mix the synthesized Schiff base with thioglycolic acid and a catalytic amount of zinc chloride in ethanol. Reflux the mixture for several hours. After cooling, the thiazolidinone derivative will precipitate. Collect the product by filtration and purify by recrystallization.[8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of nicotinic acid and a diverse range of its analogues. The straightforward oxidation of the ethyl group provides access to key intermediates, which can be further functionalized to generate libraries of compounds for drug discovery and development. The protocols and data presented here serve as a guide for researchers to explore the synthetic potential of this compound in the creation of novel nicotinic acid derivatives with potential therapeutic applications.
References
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Ethylpyridine as a Flavoring Agent in Food Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Ethylpyridine in Food Flavoring
This compound is a heterocyclic aromatic compound recognized for its significant contribution to the flavor profiles of a wide array of food products. As a flavoring agent, it imparts characteristic nutty, roasted, and slightly smoky notes, enhancing the sensory experience of savory and some sweet food systems. Its natural occurrence in foods such as coffee, tea, and various cooked meats underscores its importance in food chemistry and flavor creation.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization and evaluation of this compound in food science research and product development.
Regulatory Status: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3394 and is considered Generally Recognized as Safe (GRAS).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical and sensory properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | beta-Ethylpyridine, beta-Lutidine | |
| CAS Number | 536-78-7 | |
| FEMA Number | 3394 | [3] |
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Tobacco, nutty, roasted, caramellic, earthy, slightly smoky | [2][4] |
| Taste Profile | Caramellic, roasted, hazelnut, with a taste detection at 5 ppm | [1][2] |
| Boiling Point | 163-166 °C | [1] |
| Solubility | Soluble in ethanol, slightly soluble in water | |
| Specific Gravity | 0.951-0.957 @ 25°C | [2] |
| Refractive Index | 1.499-1.505 @ 20°C | [2] |
Applications in Food Systems
This compound is a versatile flavoring agent primarily used to impart or enhance savory, roasted, and nutty flavor profiles. The following table summarizes suggested starting usage levels in various food applications. These levels are intended as a guide and should be optimized based on the specific food matrix and desired flavor profile.
| Food Category | Application | Suggested Usage Level (ppm in final product) | Flavor Contribution |
| Meat Products | Bacon | 100 | Enhances burnt and smoky notes.[4] |
| Roast Beef | 80 | Lifts and enhances roasted meat character.[4] | |
| Ham and Pork | 20 | Enhances overall meaty and savory notes.[4] | |
| Chicken (Boiled) | 5 | Provides a subtle cooked chicken note.[4] | |
| Chicken (Roast) | 30 | Contributes to a roasted chicken flavor.[4] | |
| Dairy Products | Cheddar Cheese (uncooked) | 5 | Complements the cheesy and savory profile.[4] |
| Cheddar Cheese (toasted) | 10+ | Enhances the toasted and savory notes.[4] | |
| Savory Snacks | Roasted Nuts | Formulation Dependent | Imparts a roasted and nutty character. |
| Popcorn | Formulation Dependent | Contributes to a roasted, buttery profile. | |
| Baked Goods | Breads, Crackers | 0.05 | Adds a subtle roasted, toasty note.[2] |
| Beverages | Coffee, Tea | Formulation Dependent | Enhances roasted and slightly bitter notes. |
| Malted Milk | 5 | Provides a subtle boost to malt flavors.[4] | |
| Seafood | Cooked White Fish | 5 | Enhances the cooked fish character.[4] |
| Clam and Shrimp | 10 | Complements the savory and slightly ammoniacal notes.[4] | |
| Seaweed | 20+ | Enhances the savory and marine notes.[4] | |
| Other | Cooked Garlic | 50 | Adds a rich, cooked garlic character.[4] |
| Cooked Mushroom | 10 | Harmonizes with the earthy and ammoniacal notes.[4] | |
| Cooked Rice | 10 | Enhances the overall cooked effect.[4] | |
| Smoke Flavors | 50+ | Contributes to a pungent, burnt smoke profile.[4] | |
| Toasted Onion | 50 | Enhances the cooked onion flavor.[4] |
Experimental Protocols
The following protocols provide standardized methodologies for the evaluation of this compound in food applications.
Protocol 1: Determination of Sensory Threshold
This protocol is adapted from the ASTM E679-19 standard to determine the detection and recognition thresholds of this compound.
Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold) in a specific food matrix (e.g., water, oil, or a model food system).
Materials:
-
This compound (high purity)
-
Deionized water, deodorized vegetable oil, or a prepared model food base (matrix)
-
Glass vials with Teflon-lined caps
-
Micropipettes
-
Trained sensory panel (15-20 panelists)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen matrix at a concentration well above the expected threshold (e.g., 1000 ppm).
-
Ascending Concentration Series: Prepare a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The series should start from a concentration expected to be below the threshold and extend to a concentration that is clearly perceivable.
-
Sample Presentation (3-Alternative Forced Choice - 3-AFC):
-
For each concentration step, present three samples to each panelist: two blanks (matrix only) and one sample containing this compound.
-
The samples should be presented in a randomized and counterbalanced order, coded with three-digit random numbers.
-
-
Panelist Evaluation:
-
Instruct panelists to evaluate the samples from left to right.
-
For the detection threshold, ask panelists to identify the "odd" sample.
-
For the recognition threshold, ask panelists to identify the sample that has the characteristic nutty/roasted aroma/flavor.
-
-
Data Analysis:
-
Calculate the individual threshold as the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Statistical analysis (e.g., Probit analysis) can be used to determine the concentration at which 50% of the panel can detect or recognize the stimulus.
-
Protocol 2: Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a QDA to characterize the sensory profile of a food product containing this compound.
Objective: To develop a detailed sensory profile of a food product with and without this compound, quantifying the intensity of key sensory attributes.
Materials:
-
Food product samples (control and with added this compound at a predetermined level)
-
Trained sensory panel (10-12 panelists)
-
Sensory evaluation software or paper ballots with unstructured line scales (e.g., 15 cm)
-
Reference standards for sensory attributes (optional but recommended)
Procedure:
-
Panelist Training and Lexicon Development:
-
Conduct orientation sessions with panelists to familiarize them with the product.
-
Through group discussion, develop a consensus lexicon of descriptive terms for the aroma, flavor, and texture of the product. This should include terms that might be influenced by this compound (e.g., roasted, nutty, smoky, savory, metallic, bitter).
-
Train panelists on the meaning and use of each descriptor, using reference standards where possible.
-
-
Panelist Performance Evaluation:
-
Conduct practice evaluations to ensure panelists can consistently rate the intensity of each attribute.
-
Assess panelist reproducibility and discrimination ability.
-
-
Formal Evaluation:
-
Present the coded samples (control and test) to the panelists in a randomized and balanced order.
-
Panelists independently rate the intensity of each attribute on the line scales.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the control and test samples.
-
Visualize the results using spider plots or bar charts.
-
Protocol 3: Stability Testing
This protocol provides a framework for assessing the stability of this compound in a food matrix under various storage conditions.
Objective: To evaluate the impact of heat, light, and storage time on the concentration and sensory perception of this compound in a food product.
Materials:
-
Food product samples containing a known concentration of this compound
-
Control samples (without added this compound)
-
Environmental chambers (for controlled temperature and light exposure)
-
Amber and clear glass containers
-
GC-MS for quantitative analysis
-
Trained sensory panel
Procedure:
-
Sample Preparation: Prepare a batch of the food product with a known concentration of this compound. Package the product in both amber (light-protected) and clear containers.
-
Storage Conditions:
-
Temperature: Store samples at different temperatures (e.g., refrigerated at 4°C, ambient at 25°C, and accelerated at 40°C).
-
Light: For ambient and accelerated temperatures, store both clear and amber containers to assess the impact of light.
-
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical and Sensory Evaluation:
-
At each time point, withdraw samples from each storage condition.
-
Quantitative Analysis: Use a validated analytical method (e.g., Headspace GC-MS) to determine the concentration of this compound.
-
Sensory Analysis: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition to determine degradation kinetics.
-
Statistically analyze the sensory data to identify significant changes in the flavor profile over time.
-
Protocol 4: Quantitative Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is adapted for the quantification of this compound in a food matrix.
Objective: To accurately quantify the concentration of this compound in a food sample.
Materials:
-
Food sample
-
This compound analytical standard
-
Deuterated this compound (or a suitable internal standard)
-
Deionized water
-
Sodium chloride
-
Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by spiking the matrix blank with known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a known amount of the homogenized sample (e.g., 2 g) into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the partitioning of this compound into the headspace.
-
Immediately seal the vial.
-
-
HS-GC-MS Analysis:
-
Equilibrate the vial in the headspace autosampler at a specific temperature and time (e.g., 80°C for 20 minutes) to allow for the volatilization of this compound.
-
Inject a specific volume of the headspace into the GC-MS system.
-
Use a suitable GC column (e.g., DB-WAX or equivalent) and a temperature program to achieve good separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the food sample using the calibration curve.
-
Conclusion
This compound is a valuable flavoring agent for creating and enhancing roasted, nutty, and savory notes in a variety of food products. The successful application of this compound relies on a comprehensive understanding of its sensory properties, appropriate usage levels, and its behavior within different food matrices. The detailed protocols provided in this document offer a systematic approach for researchers and product developers to effectively evaluate and utilize this compound, ensuring optimal flavor profiles and product stability.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Ethylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Huang-Minlon Modification of the Wolff-Kishner Reduction: This high-yield method involves the reduction of 3-acetylpyridine.
-
Synthesis from Niacin: This route typically involves the esterification of niacin to ethyl nicotinate, followed by reduction.
-
Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent precursor, such as 3-bromomethylpyridine, with an ethylating agent.
-
Chichibabin Pyridine Synthesis: A condensation reaction involving aldehydes and ammonia, which can be adapted to produce various substituted pyridines.[1][2]
Q2: I'm experiencing a low yield in my this compound synthesis. What are the general areas I should investigate?
A2: Low yields in organic synthesis can stem from various factors. Key areas to troubleshoot include:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous, as required by the specific reaction.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere for Grignard reactions) are critical.
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.
-
Efficiency of Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.
Q3: What are the typical side products I should be aware of during the synthesis of this compound?
A3: The formation of side products is specific to the synthetic route. For example, in the Wolff-Kishner reduction, azine formation can be a side reaction.[3] During Grignard reactions, homo-coupling of the Grignard reagent is a common byproduct. In the synthesis from niacin, incomplete reduction of the ester or carboxylic acid can leave starting material or intermediates in the final product.
Q4: How can I effectively purify the final this compound product?
A4: Fractional distillation is a common and effective method for purifying this compound, which is a liquid at room temperature.[4] The boiling point of this compound is approximately 163-166 °C.[5] Depending on the impurities, other chromatographic techniques may also be employed.
Troubleshooting Guides
Route 1: Huang-Minlon Modification of the Wolff-Kishner Reduction from 3-Acetylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrazone formation. 2. Reaction temperature too low for decomposition of the hydrazone. 3. Insufficient amount of base. 4. Presence of water in the reaction mixture. | 1. Ensure sufficient reaction time and temperature for the initial condensation of 3-acetylpyridine with hydrazine hydrate. 2. After the initial reflux, ensure the temperature is raised sufficiently (typically to ~200 °C in a high-boiling solvent like diethylene glycol) to drive the decomposition of the hydrazone and elimination of nitrogen gas.[3][6] 3. Use a sufficient excess of a strong base like potassium hydroxide. 4. While hydrazine hydrate is used, excess water should be distilled off before raising the temperature for the final decomposition step.[7] |
| Formation of Azine Side Products | Reaction of the intermediate hydrazone with unreacted 3-acetylpyridine. | Ensure the complete conversion of 3-acetylpyridine to the hydrazone before proceeding to the high-temperature decomposition step. This can be achieved by allowing sufficient time for the initial condensation reaction.[3] |
| Reaction Stalls or is Incomplete | The temperature is not high enough to facilitate the elimination of nitrogen gas, which is the driving force of the reaction. | Use a high-boiling solvent such as diethylene glycol or ethylene glycol to achieve the necessary high temperatures (around 200 °C).[6][7] |
Route 2: Synthesis from Niacin (via Ethyl Nicotinate Reduction)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl Nicotinate (Esterification Step) | 1. Incomplete esterification reaction. 2. Use of a weak acid catalyst or insufficient amount of catalyst. 3. Presence of water in the reactants or solvent. | 1. Increase reaction time and/or temperature. Use a Dean-Stark apparatus to remove water as it is formed to drive the equilibrium towards the product. 2. Use a strong acid catalyst like concentrated sulfuric acid. 3. Ensure the use of absolute ethanol and dry solvents.[8] |
| Low Yield of this compound (Reduction Step) | 1. Ineffective reducing agent for the ester functionality. 2. Insufficient amount of reducing agent. 3. Non-anhydrous reaction conditions for certain reducing agents (e.g., LiAlH₄). | 1. Sodium borohydride in combination with a Lewis acid or in a protic solvent system can be effective for ester reduction. For more robust reduction, Lithium aluminum hydride (LiAlH₄) can be used, though it requires strictly anhydrous conditions. 2. Ensure the correct stoichiometry of the reducing agent is used. 3. If using a water-sensitive reducing agent like LiAlH₄, ensure all glassware is flame-dried and solvents are anhydrous. |
| Presence of 3-Pyridylmethanol as a Byproduct | Over-reduction of the ester or partial reduction of the carboxylic acid if the esterification was incomplete. | Carefully control the stoichiometry of the reducing agent and the reaction conditions. Ensure complete conversion to the ethyl ester before the reduction step. |
Data Presentation: Comparison of Synthesis Methods
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Reference(s) |
| Huang-Minlon Reduction | 3-Acetylpyridine | Hydrazine hydrate, KOH, Diethylene glycol | ~80% | [1] |
| Synthesis from Niacin | Niacin | 1. H₂SO₄, Ethanol 2. NaBH₄/MeOH or LiAlH₄ | Yields vary depending on the specific reduction protocol. The esterification to ethyl nicotinate can achieve yields of up to 97%.[8] Overall yield for the two steps is typically moderate to good. | [8] |
| Chichibabin Synthesis | Aldehydes, Ammonia | Metal oxide catalysts (e.g., Al₂O₃) | Yields are often low to moderate (20-30%) for simple alkylpyridines. | [9] |
Experimental Protocols
Method 1: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol is adapted from Fand, T. I., & Lutomski, C. F. (1949). Preparation of this compound. Journal of the American Chemical Society, 71(5), 1847-1848.[1]
Materials:
-
3-Acetylpyridine
-
85% Hydrazine hydrate
-
Potassium hydroxide (pellets)
-
Triethylene glycol
-
Diethyl ether
-
Potassium carbonate
Procedure:
-
In a 2-liter flask equipped with a stirrer and reflux condenser, combine 1 liter of triethylene glycol, 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, and 225 g of potassium hydroxide pellets.
-
Heat the mixture in an oil bath maintained between 110-125 °C for one hour with stirring.
-
Replace the reflux condenser with a distillation setup.
-
Over a period of 30 minutes, raise the oil bath temperature to 185-190 °C and maintain this temperature for two hours. During this time, the product will distill over.
-
Extract the distillate with diethyl ether.
-
Dry the ether extract over potassium carbonate.
-
Fractionally distill the dried extract. Collect the fraction boiling between 165.5-166 °C at atmospheric pressure.
Expected Yield: Approximately 80%.[1]
Method 2: Synthesis from Niacin via Ethyl Nicotinate
This protocol is a two-step process involving esterification and subsequent reduction.
Step 1: Esterification of Niacin to Ethyl Nicotinate Adapted from a general esterification procedure.[8]
Materials:
-
Nicotinic acid (Niacin)
-
Absolute ethanol
-
Toluene
-
Solid acid catalyst (e.g., HND230) or concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, add nicotinic acid, absolute ethanol (in a molar ratio of 1:1 to 1:2 with nicotinic acid), and toluene.
-
Add a catalytic amount of a solid acid catalyst (0.01-0.1 times the weight of nicotinic acid) or a few drops of concentrated sulfuric acid.
-
Stir the mixture at 50-65 °C for 3-6 hours.
-
Increase the temperature to allow for reflux and water removal (a Dean-Stark trap can be used). Continue until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter to recover it.
-
Remove the toluene from the filtrate under reduced pressure to obtain crude ethyl nicotinate.
Step 2: Reduction of Ethyl Nicotinate to this compound Adapted from a general procedure for ester reduction with NaBH₄/MeOH.
Materials:
-
Ethyl nicotinate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude ethyl nicotinate in THF in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of sodium borohydride in methanol to the stirred solution of ethyl nicotinate.
-
After the addition is complete, allow the reaction to stir and warm to room temperature. The reaction can be monitored by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for the Huang-Minlon reduction of 3-acetylpyridine.
Caption: Workflow for the synthesis of this compound from Niacin.
Caption: General troubleshooting logic for low yield in this compound synthesis.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thieme.de [thieme.de]
- 8. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Chichibabin Pyridine Synthesis [drugfuture.com]
Side reactions and byproduct formation in 3-Ethylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 3-Ethylpyridine synthesis. The focus is on understanding and mitigating side reactions and byproduct formation, particularly in the context of the widely used Chichibabin pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The primary industrial route for this compound synthesis is a variation of the Chichibabin pyridine synthesis. This method involves the gas-phase condensation reaction of simple aldehydes, such as acetaldehyde and formaldehyde, with ammonia at high temperatures (typically 350–500 °C) over a solid acid catalyst.[1][2][3] The catalyst is often a metal oxide, such as alumina (Al₂O₃) or silica-alumina.[1]
Q2: What are the most common byproducts in this compound synthesis?
A2: The complex nature of the Chichibabin synthesis leads to the formation of a variety of byproducts. The most common include other alkylated pyridines, such as picolines (methylpyridines) and lutidines (dimethylpyridines).[2] Specifically, 2-picoline, 4-picoline, and 3,5-lutidine can be significant impurities.[2] Additionally, high-molecular-weight condensation products, often referred to as "tar" or polymeric residues, are a common issue, particularly at elevated temperatures.[4]
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical method for monitoring the reaction progress and profiling byproducts.[5] GC-MS is particularly powerful as it allows for the identification of byproducts by comparing their mass spectra to spectral libraries. High-performance liquid chromatography (HPLC) can also be employed, especially for less volatile byproducts.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, focusing on potential causes and recommended solutions to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Catalyst deactivation. - Insufficient reaction time. | - Optimize the temperature profile of the reactor. Typical range is 350-500°C.[1] - Adjust the feed ratio of acetaldehyde, formaldehyde, and ammonia. The stoichiometry of the aldol condensations and cyclization is critical. - Regenerate or replace the catalyst. Coke and tar deposition can block active sites. - Increase the residence time of the reactants in the reactor. |
| High Levels of Picoline Byproducts | - The reaction mechanism allows for various condensation pathways. The formation of picolines (methylpyridines) is a common side reaction.[2] - Catalyst selectivity may favor picoline formation. | - Modify the catalyst to enhance selectivity for this compound. Zeolite-based catalysts may offer shape selectivity. - Adjust the reactant ratios. For instance, the ratio of acetaldehyde to formaldehyde can influence the distribution of alkylpyridines. |
| Formation of Lutidine Byproducts | - Similar to picoline formation, the condensation of multiple aldehyde molecules can lead to dimethylated pyridines.[2] | - Optimize reaction conditions (temperature, pressure, reactant ratios) to disfavor the formation of higher alkylated pyridines. |
| Excessive Tar/Polymer Formation | - High reaction temperatures can promote polymerization of aldehydes and intermediates.[4] - Aldol condensation reactions can lead to higher molecular weight oligomers that act as tar precursors. | - Lower the reaction temperature, although this may also decrease the overall reaction rate. - Introduce a diluent gas (e.g., steam) to reduce the partial pressure of the reactants and inhibit polymerization. - Optimize the catalyst to promote the desired cyclization over polymerization. |
| Isomer Contamination (e.g., 2-Ethylpyridine, 4-Ethylpyridine) | - The cyclization step of the Chichibabin synthesis can result in the formation of different pyridine isomers. | - Catalyst choice is crucial for regioselectivity. Certain catalyst pore structures may favor the formation of the 3-substituted product. - Downstream purification via fractional distillation is typically required to separate isomers with different boiling points. |
Quantitative Byproduct Analysis
The following table presents illustrative data on byproduct formation during a related alkylpyridine synthesis. Note that the specific distribution will vary depending on the exact reaction conditions and catalyst used.
| Compound | Typical Yield/Presence | Reference |
| 3-Picoline (target) | 64.6% (based on formaldehyde) | [5] |
| This compound (byproduct) | 3.5% (based on acetaldehyde) | [5] |
| Other Alkylpyridines | Present in varying amounts | [2] |
| Tar/Polymers | Significant, especially at higher temperatures | [4] |
Experimental Protocols
General Protocol for Gas-Phase Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound based on the Chichibabin reaction. Caution: This reaction involves flammable and toxic materials at high temperatures and pressures and should only be performed by trained personnel with appropriate safety measures in place.
Materials:
-
Acetaldehyde
-
Formaldehyde (or a source like paraformaldehyde)
-
Ammonia (anhydrous)
-
Solid acid catalyst (e.g., silica-alumina)
-
Inert diluent gas (e.g., nitrogen or steam)
Equipment:
-
Fixed-bed or fluidized-bed reactor system
-
High-temperature furnace
-
Mass flow controllers for gases and liquid pumps for aldehydes
-
Condenser and collection system for the product mixture
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
The catalyst is packed into the reactor, which is then heated to the desired reaction temperature (e.g., 400-450 °C) under a flow of inert gas.
-
A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is introduced into the reactor at a controlled molar ratio. The aldehydes are typically vaporized before being mixed with ammonia.
-
The reactants are passed over the catalyst bed. The contact time is controlled by the flow rate of the reactants and the volume of the catalyst bed.
-
The product stream exiting the reactor is cooled in a series of condensers to liquefy the pyridine products and unreacted aldehydes.
-
The crude liquid product is collected and analyzed by GC to determine the conversion of reactants and the selectivity to this compound and other byproducts.
-
The crude product is then subjected to a purification process, typically involving fractional distillation, to isolate this compound from byproducts and unreacted starting materials.
Protocol for GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for separating polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (of a diluted sample in a suitable solvent like dichloromethane or methanol)
MS Conditions (Illustrative):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Procedure:
-
A sample of the crude reaction product is diluted in a suitable solvent.
-
The diluted sample is injected into the GC-MS system.
-
The resulting chromatogram will show peaks corresponding to the different components of the mixture.
-
The mass spectrum of each peak is recorded and compared to a mass spectral library (e.g., NIST) to identify the compounds.
-
Quantification can be achieved by using internal or external standards and creating calibration curves for the compounds of interest.
Visualizations
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. Chichibabin Pyridine Synthesis | springerprofessional.de [springerprofessional.de]
- 4. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives [mdpi.com]
Technical Support Center: Purification of Crude 3-Ethylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Ethylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route used. However, they typically include:
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
Isomeric pyridines: Picolines and lutidines, which have similar boiling points to this compound, can be present.
-
Side-products: Other alkylated pyridines or related compounds formed during the synthesis.
-
Color impurities: High molecular weight byproducts or degradation products can cause discoloration.
Q2: What is the recommended purification method for crude this compound?
A2: For general laboratory-scale purification of crude this compound to achieve high purity, vacuum fractional distillation is the most effective method. This technique is preferred because this compound has a relatively high boiling point (approximately 166 °C at atmospheric pressure), and distillation under reduced pressure minimizes the risk of thermal degradation.[1][2] Fractional distillation is necessary to separate it from impurities with close boiling points.
Q3: How can I effectively remove water from my crude this compound sample before distillation?
A3: Water can be removed by several methods before the final distillation:
-
Drying with a solid desiccant: Stirring the crude this compound over a suitable drying agent like potassium hydroxide (KOH) pellets or anhydrous magnesium sulfate, followed by decantation or filtration.
-
Azeotropic distillation: Toluene can be added to the crude this compound, and the mixture is distilled. The toluene-water azeotrope boils at a lower temperature, effectively removing the water. The excess toluene is then removed before the final fractional distillation of the this compound.
Q4: How can I monitor the purity of my this compound fractions during and after purification?
A4: The purity of this compound can be assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the structure of the purified product and identify impurities by comparing the spectra to a reference.
-
Refractive Index: Measuring the refractive index of the collected fractions can be a quick way to assess purity during distillation, as it should be constant for pure fractions.
Experimental Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound. The specific parameters may need to be optimized based on the initial purity of the crude material and the available equipment.
Pre-Distillation Drying:
-
Place the crude this compound in a round-bottom flask.
-
Add potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of crude material).
-
Stir the mixture for 4-6 hours at room temperature.
-
Carefully decant the dried this compound into the distillation flask.
Distillation Setup:
-
Assemble a vacuum fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Ensure all glass joints are properly sealed with vacuum grease.
Distillation Procedure:
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound at the given pressure.
-
Collect the main fraction of pure this compound in a clean receiving flask while the temperature remains constant.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Vacuum Fractional Distillation
| Analyte | Crude this compound (Area %) | Purified this compound (Area %) |
| This compound | 92.5 | >99.5 |
| Water | 1.5 | <0.1 |
| Picoline Isomers | 2.0 | <0.1 |
| Lutidine Isomers | 3.0 | <0.2 |
| Other Impurities | 1.0 | Not Detected |
Table 2: Typical Operating Parameters for Vacuum Fractional Distillation of this compound
| Parameter | Value |
| Distillation Flask Size | 500 mL |
| Crude this compound Volume | 250 mL |
| Fractionating Column Length | 30 cm |
| Vacuum Pressure | 20 mmHg |
| Forerun Collection Temp. | < 70 °C |
| Main Fraction Collection Temp. | 75-78 °C |
| Heating Mantle Temperature | 100-120 °C |
| Approximate Yield | 85-90% |
Troubleshooting Guide
Issue 1: The vacuum pressure is not stable or not reaching the desired level.
-
Possible Cause: Leaks in the distillation apparatus.
-
Solution: Check all glass joints and ensure they are properly sealed with vacuum grease. Inspect the tubing for cracks or loose connections. Ensure the cold trap is functioning correctly.
-
-
Possible Cause: The vacuum pump is not functioning efficiently.
-
Solution: Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or has been in use for a long time.
-
Issue 2: The distillation is proceeding very slowly or not at all.
-
Possible Cause: Insufficient heating.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly seated in the heating mantle for efficient heat transfer.
-
-
Possible Cause: The vacuum pressure is too low (too high of a vacuum).
-
Solution: If the boiling point at the applied vacuum is below the temperature of the condenser water, the vapor will not condense. Adjust the vacuum to a slightly higher pressure.
-
Issue 3: The distillate is discolored (yellow or brown).
-
Possible Cause: Thermal decomposition of this compound or impurities at high temperatures.
-
Solution: Ensure the distillation is performed under a sufficient vacuum to lower the boiling point. Avoid excessive heating of the distillation flask. The discoloration may be due to air leaks, so ensure the system is well-sealed and consider performing the distillation under an inert atmosphere (e.g., nitrogen bleed).
-
-
Possible Cause: Contamination from the crude material being carried over.
-
Solution: Ensure the fractional distillation column is efficient enough to separate the colored impurities. A longer or more efficient packing may be required.
-
Issue 4: The temperature at the distillation head is fluctuating.
-
Possible Cause: Inefficient boiling or "bumping".
-
Solution: Ensure there is a stirring bar or fresh boiling chips in the distillation flask and that the stirring is adequate.
-
-
Possible Cause: The heating is uneven or too rapid.
-
Solution: Reduce the heating rate to allow for a steady and controlled distillation.
-
Visualizations
Caption: Workflow for the purification of crude this compound.
References
Technical Support Center: Overcoming Challenges in the Alkylation of Pyridine to 3-Ethylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the synthesis of 3-ethylpyridine via pyridine alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of pyridine to produce this compound?
The main challenges in the alkylation of pyridine to this compound include:
-
Low Yield: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, often resulting in low product yields.[1]
-
Poor Regioselectivity: Alkylation can occur at the nitrogen atom (N-alkylation) or at various carbon atoms (C-alkylation), leading to a mixture of isomers (2-, 3-, and 4-ethylpyridine) and making the isolation of the desired this compound difficult.[1][2]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with and poison metal catalysts, inhibiting their activity.[1][3]
-
Side Reactions: Undesirable side reactions such as over-alkylation, polymerization, and the formation of tar-like substances can occur, especially at higher temperatures.[2][4]
Q2: How can I improve the regioselectivity to favor the formation of this compound?
Improving regioselectivity for 3-alkylation is a significant challenge. Here are some strategies:
-
Use of Directing Groups: While not a direct alkylation, multi-step synthesis involving functional groups at the 3-position that are later converted to an ethyl group is a common strategy.
-
Reaction Conditions Optimization: Carefully controlling reaction parameters such as temperature, pressure, and catalyst choice can influence the isomer distribution.
-
Steric Hindrance: Introducing bulky substituents on the catalyst or protecting groups on the pyridine ring can sterically hinder the more accessible 2- and 6-positions, potentially favoring substitution at the 3- and 4-positions.[3]
Q3: What types of catalysts are typically used for pyridine alkylation, and what are the common issues associated with them?
Various catalysts are employed, including:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These can promote electrophilic aromatic substitution. However, they can also be complexed by the pyridine nitrogen, reducing their efficacy.[4]
-
Transition Metals (e.g., Nickel, Palladium): These are often used in cross-coupling reactions. Catalyst poisoning by the pyridine nitrogen is a major drawback.[1][3]
-
Zeolites: In the vapor phase, zeolites can catalyze the alkylation of pyridine with alcohols. Selectivity can be an issue, and coke formation can lead to deactivation.[5]
Common issues include catalyst poisoning, leading to decreased reaction rates and yields, and catalyst deactivation over time due to fouling or sintering.[3][6]
Q4: Are there any metal-free approaches for the alkylation of pyridine?
Yes, metal-free methods are being explored to avoid issues with catalyst poisoning and removal. One such approach involves the use of 1,1-diborylalkanes as the alkylating agent, where the choice of an alkyllithium activator can direct the regioselectivity of the alkylation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor Reactivity of Pyridine: The electron-deficient nature of the pyridine ring makes it a poor nucleophile.[1] | Increase reaction temperature, use a more reactive alkylating agent (e.g., ethyl iodide instead of ethyl chloride), or consider using a stronger catalyst.[2] |
| Catalyst Poisoning: The pyridine nitrogen is coordinating to the catalyst, rendering it inactive.[3] | Increase catalyst loading, switch to a more robust catalyst, or temporarily protect the pyridine nitrogen.[3] | |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. | Systematically screen reaction parameters to find the optimal conditions. Monitor reaction progress using GC or TLC.[4] | |
| Poor Regioselectivity (Mixture of Isomers) | High Reaction Temperature: Can lead to less selective pathways.[4] | Conduct the reaction at the lowest effective temperature. |
| Inherent Electronic Properties of Pyridine: C2 and C4 positions are often more electronically favored for certain reaction types. | Employ a directing group strategy or use a catalyst system known to favor C3 substitution. | |
| Radical Mechanism: Can lead to substitution at various positions.[4] | Use a Lewis acid catalyst to promote a more selective electrophilic aromatic substitution pathway.[4] | |
| Formation of Byproducts (e.g., poly-alkylated products, tar) | Excess of Alkylating Agent: Can lead to over-alkylation.[2] | Use a stoichiometric amount of the alkylating agent or add it portion-wise.[4] |
| High Reaction Temperature: Can cause polymerization or degradation.[4] | Lower the reaction temperature and consider using an inert solvent to better control any exotherm.[4] | |
| Impurities in Starting Materials: Can act as catalysts for side reactions. | Ensure the purity of pyridine, the alkylating agent, and the solvent.[3] | |
| Reaction Stalls or Proceeds Slowly | Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction.[3] | Consider a catalyst regeneration step if applicable, or use a more stable catalyst. |
| Product Inhibition: The product (this compound) may be inhibiting the catalyst.[3] | If possible, remove the product from the reaction mixture as it is formed. |
Quantitative Data Summary
| Parameter | Synthesis Route 1: Friedel-Crafts Type | Synthesis Route 2: From 3-Acetylpyridine |
| Starting Materials | Pyridine, Ethyl Halide | 3-Acetylpyridine, Hydrazine, Base |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | KOH |
| Solvent | Dichloromethane, Carbon tetrachloride | Triethylene glycol |
| Reaction Temperature | 0-50 °C | 190-200 °C |
| Reported Yield | Variable, often low to moderate | Up to 80%[9] |
| Key Challenges | Poor regioselectivity, catalyst poisoning | Requires precursor synthesis |
Experimental Protocols
Illustrative Protocol: Synthesis of this compound from 3-Acetylpyridine (Huang-Minlon Modification of Wolff-Kishner Reduction)
This protocol is based on a reported high-yield synthesis of this compound.[9]
Materials:
-
3-Acetylpyridine (242 g)
-
Hydrazine hydrate (85%, 270 g)
-
Potassium hydroxide (270 g)
-
Triethylene glycol (1 L)
-
Standard distillation apparatus
-
Heating mantle with stirrer
Procedure:
-
Combine 1 L of triethylene glycol, 242 g of 3-acetylpyridine, 270 g of 85% hydrazine hydrate, and 270 g of potassium hydroxide in a suitable reaction flask equipped with a stirrer and a distillation head.
-
Heat the mixture gently. Water and excess hydrazine will begin to distill off.
-
Continue heating and allow the temperature of the reaction mixture to rise to 190-200 °C.
-
Maintain the reaction at this temperature for approximately two hours, during which the this compound product will distill over.
-
Collect the distillate. The reported yield of this compound is approximately 172 g (80%).[9]
-
The purity of the product can be confirmed by GC-MS and NMR. The picrate derivative can be prepared for melting point determination (reported m.p. 129-130 °C).[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethylpyridine Derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of 3-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve functionalization of the pyridine ring or the ethyl group. Key reactions include:
-
N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide, which can activate the ring for further substitutions.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling a halo-3-ethylpyridine with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling a halo-3-ethylpyridine with an amine.[1]
-
-
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the pyridine ring, creating a handle for cross-coupling reactions.
-
Benzylic Functionalization: Reactions involving the ethyl group, such as oxidation.[2]
Q2: I am having trouble with the solubility of my this compound derivative. What can I do?
A2: Solubility issues can often be addressed by changing the solvent system. For cross-coupling reactions, solvent choice is critical. While toluene and 1,4-dioxane are common, ethereal solvents like THF and CPME, or even alcohol solvents like n-BuOH, can be effective.[3] In some cases, using a mixture of solvents can improve solubility. For Suzuki reactions, which often use aqueous bases, adjusting the ratio of organic solvent to water can also be beneficial.[4]
Q3: Are there any air- or moisture-sensitive considerations when working with derivatization reagents?
A3: Yes, many reagents used in derivatization are sensitive to air and moisture.
-
Organometallic Reagents: Reagents like Grignard reagents and n-butyllithium, used in the synthesis of boronic acids, are highly sensitive and require anhydrous and anaerobic conditions.[2]
-
Palladium Catalysts and Ligands: The Pd(0) active species and phosphine ligands used in cross-coupling reactions can be oxidized by air, leading to catalyst deactivation.[5] It is crucial to degas solvents and run these reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Boronic Acids: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water, especially in the presence of a base.[6] Using fresh or properly stored boronic acids, or more stable derivatives like pinacol esters or MIDA boronates, can mitigate this issue.[5][6]
Troubleshooting Guides
N-Oxidation of this compound
Issue 1: Low or No Yield of this compound N-oxide
| Possible Cause | Suggested Solution |
| Ineffective Oxidizing Agent | While hydrogen peroxide in acetic acid is a common and green option, its reactivity can be substrate-dependent.[7] For 3-substituted pyridines, m-chloroperoxybenzoic acid (m-CPBA) has been reported to give higher yields compared to other oxidizing agents.[8] |
| Insufficient Reaction Time or Temperature | N-oxidation with H₂O₂/acetic acid can require elevated temperatures (e.g., 70-90°C) and extended reaction times (e.g., 24 hours).[9] Monitor the reaction by TLC or LC-MS to determine the optimal time. |
| Decomposition of Oxidizing Agent | Hydrogen peroxide can decompose, especially in the presence of metal impurities. Use high-quality reagents. For m-CPBA, which can be shock-sensitive, ensure proper handling and storage.[7] |
| Substrate Purity | Impurities in the starting this compound can interfere with the reaction. Ensure the starting material is pure. |
Suzuki-Miyaura Coupling of Halo-3-Ethylpyridine Derivatives
Issue 2: Low Yield of the Coupled Product
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Oxygen can oxidize the active Pd(0) catalyst. Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for 15-30 minutes.[5] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern Buchwald precatalyst for more reliable activation.[5] |
| Ligand Oxidation/Inappropriate Choice | Phosphine ligands can be oxidized by air. Use fresh ligands stored under an inert atmosphere. The choice of ligand is critical; for electron-rich bromopyridines, a ligand like SPhos may be effective.[10] |
| Boronic Acid Instability (Protodeboronation) | This is a major side reaction for heteroaryl boronic acids.[6] Use fresh boronic acid, or consider more stable alternatives like potassium heteroaryltrifluoroborates or boronate esters (e.g., pinacol esters).[11][12] Minimizing water content can also help.[5] |
| Poor Transmetalation | The transmetalation step can be slow for π-deficient heterocycles like pyridine.[6] The choice of base is crucial; strong bases like NaOH or NaOMe in THF/water, or weaker bases like K₂CO₃ or K₃PO₄ in DMF, can be effective.[13] The base activates the boronic acid, facilitating this step.[14] |
| Suboptimal Temperature | Many Suzuki couplings require heating (e.g., 80-110°C) to proceed at a reasonable rate.[5] If the reaction is sluggish, cautiously increasing the temperature may help, but be aware that excessive heat can cause catalyst decomposition.[5] |
Issue 3: Significant Formation of Side Products (Homocoupling or Dehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Improve the degassing procedure. Using a Pd(0) source from the start can also reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[5] |
| Dehalogenation of the Aryl Halide | This occurs when the starting material is reduced instead of coupled. Potential sources of hydride include amine bases or alcohol solvents. Consider switching to a carbonate or phosphate base and an aprotic solvent.[5] |
Buchwald-Hartwig Amination of Halo-3-Ethylpyridine Derivatives
Issue 4: Low Conversion or No Reaction
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand System | The choice of ligand is critical and depends on the amine and halide. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., DPEphos, BINAP) are often effective.[1][15] Screening different ligands is often necessary. |
| Aryl Chloride Inactivity | Aryl chlorides are less reactive than bromides or iodides and often require more active catalyst systems (e.g., those with sterically hindered ligands) and higher temperatures.[16] |
| Base Incompatibility or Insufficient Strength | Strong bases like NaOtBu or LHMDS are commonly used.[3] However, if the substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[3] Ensure the base is strong enough to deprotonate the amine. |
| Catalyst Inhibition by Substrate | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Using bulky ligands can sometimes mitigate this issue by sterically hindering this coordination. |
| Solvent Choice | Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[3] Toluene, dioxane, and THF are common choices.[3] |
Quantitative Data and Experimental Protocols
Table 1: N-Oxidation of 3-Substituted Pyridines
Note: Data is for 3-methylpyridine, a close analog of this compound.
| Method | Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Oxidation | 30% H₂O₂ | None | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77 | [9] |
| Catalytic Oxidation | 27-35% H₂O₂ | Phosphomolybdic acid / MoO₃ | None (neat) | 80 - 90 | ~0.8 - 2.6 | 90.7 - 91.0 | [9] |
| Catalytic Oxidation | Aqueous H₂O₂ | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 | [9] |
| Peroxy Acid | m-CPBA | None | Dichloromethane | 20 - 25 | 24 | 90 | [17] |
Protocol 1: General Procedure for N-Oxidation of this compound with H₂O₂ in Acetic Acid
This protocol is adapted from the procedure for 3-methylpyridine.[9]
-
Initial Setup: In a round-bottom flask, prepare a mixture of glacial acetic acid and this compound (1.0 equivalent).
-
Addition of Oxidant: Cool the solution to 5°C. Slowly add 30% hydrogen peroxide (1.3 equivalents) to the stirred solution, maintaining the temperature.
-
Reaction: After the addition is complete, heat the mixture to 70-75°C and maintain this temperature for 24 hours.
-
Work-up: Cool the reaction mixture. Remove the acetic acid and excess peroxide under reduced pressure. The resulting product can be purified by distillation or crystallization.
Caution: Reactions involving peroxides can be exothermic and should be conducted behind a safety shield with proper temperature control.[18]
Table 2: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 | [19] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 60-85 | [20] |
| Generic Aryl Bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 18 | Varies | [5] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol that may require optimization.[4]
-
Reaction Setup: To a dry Schlenk flask, add the halo-3-ethylpyridine (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Stability issues of 3-Ethylpyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethylpyridine under various experimental conditions.
Troubleshooting Guides
This section offers guidance on potential stability issues encountered during experimentation with this compound, categorized by the stress condition.
Acidic and Basic Hydrolysis
Issue: Unexpected degradation of this compound in acidic or basic media.
Possible Causes & Solutions:
-
pH Extremes: this compound, as a pyridine derivative, is a weak base and can form salts with acids.[1][2] Extreme pH conditions can catalyze hydrolysis or other degradation reactions.
-
Solution: Whenever possible, maintain the pH of your solution within a stable range for this compound. If the experimental design requires acidic or basic conditions, consider the potential for degradation and analyze samples promptly.
-
-
Elevated Temperature: High temperatures in conjunction with acidic or basic conditions can accelerate degradation.
-
Solution: If heating is necessary, perform preliminary experiments to determine the rate of degradation at the intended temperature and time.
-
Potential Degradation Products:
Under forced acidic or basic conditions, the pyridine ring may be susceptible to cleavage, although it is generally stable. The ethyl group is less likely to be the primary site of hydrolytic attack.
Oxidative Degradation
Issue: Sample discoloration (e.g., turning yellow or brown) or loss of this compound potency in the presence of oxidizing agents.
Possible Causes & Solutions:
-
Incompatible Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[3]
-
Solution: Avoid contact with strong oxidizers. If an oxidation reaction is intended, control the stoichiometry and reaction conditions carefully.
-
-
Peroxide Formation: Ethers and other solvents can form explosive peroxides over time, which can initiate oxidation.
-
Solution: Use fresh, peroxide-free solvents for your experiments.
-
Potential Degradation Products:
The ethyl group is susceptible to oxidation, which can lead to the formation of 3-acetylpyridine and subsequently 3-pyridinecarboxylic acid.
Thermal Degradation
Issue: Degradation of this compound when exposed to heat.
Possible Causes & Solutions:
-
High Temperatures: Although this compound is stable under normal conditions, prolonged exposure to high temperatures can lead to degradation.[4][5]
-
Solution: Store this compound in a cool place and minimize exposure to high temperatures during experiments unless thermal stress is the intended variable.[6]
-
Potential Degradation Products:
Thermal degradation may lead to polymerization or the formation of various breakdown products through complex reaction pathways.
Photodegradation
Issue: Degradation of this compound upon exposure to light.
Possible Causes & Solutions:
-
UV and Visible Light Exposure: Pyridine and its derivatives can be sensitive to light.
-
Solution: Protect solutions of this compound from light by using amber glassware or by wrapping containers in aluminum foil.[7] When conducting photostability studies, use a controlled light source as per ICH Q1B guidelines.
-
Potential Degradation Products:
Photodegradation can result in a complex mixture of products, potentially including N-oxides and ring-opened species.
Quantitative Data Summary
The following tables summarize illustrative quantitative data from forced degradation studies on this compound. These are representative values and actual results may vary based on specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ~5% | Minor unidentified products |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ~3% | Minor unidentified products |
| Oxidation | 3% H₂O₂ | 8 h | 25 | ~15% | 3-Acetylpyridine, 3-Pyridinecarboxylic acid |
| Thermal | Solid State | 48 h | 80 | ~8% | Unidentified polymeric material |
| Photolytic | UV/Vis Light | 7 days | 25 | ~12% | This compound-N-oxide, other minor products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.
General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid and Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 8 hours.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a known amount of solid this compound in a glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed solid in a suitable solvent to achieve a final concentration for HPLC analysis.
Photostability Testing
-
Expose a solution of this compound (1 mg/mL) in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Expose the sample for a period sufficient to observe degradation or for a defined duration (e.g., 7 days).
-
After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) can be effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can separate this compound from its potential degradation products.
Diagrams
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Oxidative Degradation Pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][8] It is also advisable to protect it from direct sunlight.[8]
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration can indicate degradation, possibly due to oxidation or exposure to light. Ensure your storage container is airtight and protected from light. If you are using solvents, confirm they are free of peroxides.
Q3: Can I use a standard HPLC method to analyze the stability of this compound?
A3: It is crucial to use a validated stability-indicating analytical method (SIAM). A standard HPLC method may not be able to separate the intact this compound from its degradation products, leading to inaccurate stability assessments.
Q4: What safety precautions should I take when handling this compound?
A4: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles, and a lab coat.[7][9] Avoid inhalation of vapors and contact with skin and eyes.[10]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of this compound waste according to your institution's hazardous waste disposal procedures. Do not pour it down the drain. It should be collected in a properly labeled, sealed container.
References
- 1. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound CAS#: 536-78-7 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Troubleshooting guide for scaling up 3-Ethylpyridine production
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 3-Ethylpyridine production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound for industrial-scale production?
A1: Common industrial synthesis routes for this compound include:
-
Condensation reactions: The Chichibabin pyridine synthesis and its variations involve the condensation of aldehydes (like acetaldehyde and formaldehyde) and ammonia, often over a solid acid catalyst such as silica-alumina at elevated temperatures (350-550°C).[1][2]
-
Reduction of 3-Acetylpyridine: The Wolff-Kishner reaction or its Huang-Minlon modification can be used to reduce 3-acetylpyridine to this compound with high yields.[3]
-
From other pyridine derivatives: Synthesis from 3-methylpyridine by introducing a bromine atom followed by further reaction is another, more complex route.[4]
Q2: What are the major challenges when scaling up this compound production from the lab to a pilot plant or industrial scale?
A2: Scaling up production presents several challenges that can affect yield, purity, and safety.[5][6] Key challenges include:
-
Process Optimization and Reproducibility: Reaction conditions optimized at a small scale may not be directly transferable. Factors like heat and mass transfer, mixing efficiency, and reaction kinetics can change significantly in larger reactors.[6][7]
-
Thermal Management: Exothermic reactions can lead to thermal gradients or "hot spots" in large reactors, causing side reactions and impurity formation.[7]
-
Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at a larger scale, complicating purification.[7]
-
Catalyst Deactivation: In continuous processes, the catalyst can deactivate over time, leading to a decrease in yield and product quality.[8]
-
Safety: Handling large quantities of flammable and potentially toxic materials like pyridine derivatives requires stringent safety protocols.[9]
Q3: How does the purity of starting materials affect the synthesis of this compound?
A3: The purity of starting materials is a critical factor. Impurities in reactants like acetaldehyde, ammonia, or 3-acetylpyridine can lead to the formation of unwanted byproducts, which can lower the yield and complicate the purification process.[8][10] For catalytic reactions, impurities can also poison the catalyst, reducing its efficiency and lifespan.[8]
Troubleshooting Guide
Low Yield
Issue: The overall yield of this compound is significantly lower than expected after scaling up.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments to find the optimal range for the larger scale.[8] Ensure uniform heating to avoid localized overheating or under-heating.[7] |
| Incorrect Reaction Time | Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time. Incomplete reactions will show significant starting material, while overly long times may increase byproduct formation.[10] |
| Poor Mixing Efficiency | Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.[7] Evaluate and optimize the stirrer design and speed for the larger reactor volume. Consider using baffles to improve mixing. |
| Catalyst Deactivation or Poisoning | If using a catalyst, ensure it is fresh and handled under appropriate conditions to prevent deactivation.[8] Test the purity of starting materials for potential catalyst poisons.[8] |
| Moisture or Air Sensitivity | Some reagents used in pyridine synthesis can be sensitive to air and moisture.[10] Ensure the reaction setup is inert and dry if required for the specific synthesis route.[10] |
High Impurity Levels
Issue: The final product is contaminated with significant levels of byproducts.
| Potential Cause | Recommended Solution(s) |
| Side Reactions due to High Temperature | High temperatures can promote the formation of side products.[8] Operate the reaction at the lowest effective temperature that still provides a reasonable reaction rate. |
| Incorrect Stoichiometry of Reactants | An excess of one reactant can lead to the formation of specific byproducts. Carefully control the molar ratios of the reactants.[11][12] |
| Formation of Isomers | In some synthesis routes, isomers of this compound may be formed.[10] Adjusting the catalyst or reaction conditions may improve regioselectivity.[13] |
| Inefficient Purification | The purification method (e.g., distillation) may not be optimized for the larger scale. Review and optimize the purification parameters, such as the number of theoretical plates in a distillation column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Huang-Minlon Reduction of 3-Acetylpyridine
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reaction.[3]
Materials:
-
3-Acetylpyridine
-
Hydrazine hydrate
-
Potassium hydroxide
-
Triethylene glycol
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine, triethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 190-200°C, return the apparatus to a reflux setup and continue heating for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: General Procedure for Catalytic Synthesis from Acetaldehyde and Ammonia
This is a general protocol based on the principles of the Chichibabin synthesis.[1][2]
Materials:
-
Acetaldehyde
-
Ammonia (gas or aqueous solution)
-
Formaldehyde (optional, depending on desired product mixture)
-
Silica-alumina catalyst
-
High-temperature tube reactor
Procedure:
-
Pack a tube reactor with a silica-alumina catalyst.
-
Heat the reactor to the desired temperature, typically between 400°C and 550°C.[2]
-
Vaporize a feed mixture of acetaldehyde and ammonia (and formaldehyde, if used).
-
Pass the vaporized reactant mixture over the catalyst bed at a controlled flow rate.
-
The reaction products exiting the reactor are cooled and condensed.
-
The liquid product mixture is collected and subjected to fractional distillation to separate this compound from other pyridines and byproducts.
Visualizations
Caption: Synthesis pathway for this compound via Chichibabin condensation.
Caption: Troubleshooting workflow for scaling up this compound production.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. benchchem.com [benchchem.com]
- 9. This compound Cas 536-78-7 | Trusted Chemical Exporter [chemicalbull.com]
- 10. benchchem.com [benchchem.com]
- 11. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 12. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Ethylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 3-Ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: Catalyst deactivation in the presence of this compound and other pyridine derivatives typically occurs through several mechanisms:
-
Catalyst Poisoning: The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a Lewis base. This allows it to strongly adsorb to the active metal sites of the catalyst (e.g., Pd, Pt, Ni), blocking access for reactants and thus "poisoning" the catalyst.[1]
-
Coking or Fouling: At elevated temperatures, organic molecules like this compound can decompose or polymerize on the catalyst surface, forming carbonaceous deposits known as coke.[2][3] This physically blocks the active sites and pores of the catalyst.
-
Sintering: High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Formation of Inactive Catalyst Species: The catalyst may react with components in the reaction mixture to form stable, catalytically inactive complexes.
Q2: How does the ethyl group in this compound affect catalyst deactivation compared to unsubstituted pyridine?
A2: The ethyl group at the 3-position can influence deactivation in a few ways. While the fundamental poisoning mechanism via the nitrogen lone pair remains the same, the ethyl group adds steric bulk. This might slightly weaken the bond between the nitrogen and the catalyst's active site compared to unsubstituted pyridine. However, the ethyl group can also increase the propensity for coke formation, especially at higher temperatures, due to the presence of more carbon and hydrogen atoms.
Q3: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the cause?
A3: A stalled or sluggish reaction is a primary indicator of catalyst deactivation. To confirm this, you can:
-
Monitor the reaction progress: Take aliquots at regular intervals to determine if the reaction rate is slowing down over time.
-
Test with a fresh catalyst: If the reaction proceeds with a new batch of catalyst under the same conditions, it strongly suggests the original catalyst was deactivated.
-
Characterize the spent catalyst: Techniques like Temperature Programmed Oxidation (TPO) can reveal coke deposition, while Transmission Electron Microscopy (TEM) can show metal particle sintering.
Q4: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?
A4: The possibility of regeneration depends on the deactivation mechanism.
-
Coking: Catalysts deactivated by coke can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[4]
-
Poisoning: In some cases of reversible poisoning, the catalyst can be regenerated by washing with appropriate solvents or by treatment at high temperatures to desorb the poisoning species. However, strong chemisorption, as is common with nitrogen-containing compounds, can be irreversible.
-
Sintering: Deactivation by sintering is generally irreversible as it involves a physical change in the catalyst's structure.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in a this compound Hydrogenation Reaction
-
Potential Cause: Catalyst poisoning by the nitrogen atom of this compound.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst concentration may provide enough active sites to achieve the desired conversion despite some poisoning.
-
Modify Reaction Conditions: Lowering the reaction temperature may weaken the adsorption of this compound on the catalyst surface.
-
Use a Different Catalyst: Catalysts with different metal compositions or supports may show varying susceptibility to poisoning by pyridine compounds. For instance, rhodium has been reported to be less sensitive to nitrogen poisoning than palladium or ruthenium.[5]
-
Issue 2: Gradual Decline in Yield in a Friedel-Crafts Alkylation using a Zeolite Catalyst with this compound
-
Potential Cause: Coke formation on the zeolite catalyst.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Higher temperatures can accelerate coking. Determine the minimum temperature required for the reaction.
-
Modify Feed Composition: Introducing a co-feed of a hydrogen-donating solvent can sometimes suppress coke formation.
-
Regenerate the Catalyst: Implement a regeneration cycle involving calcination to burn off the coke deposits.
-
Data Presentation
Table 1: Illustrative Comparison of Catalyst Poisoning Effects of Pyridine Derivatives
| Compound | Relative Deactivation Rate (Illustrative) | Primary Deactivation Mechanism | Notes |
| Pyridine | 1.0 | Poisoning | Strong adsorption via nitrogen lone pair. |
| This compound | 0.9 | Poisoning, Coking | Ethyl group may slightly hinder direct nitrogen binding but can contribute to coking. |
| 2,6-Lutidine | 0.5 | Poisoning (Sterically Hindered) | Methyl groups adjacent to the nitrogen sterically hinder binding to the active site. |
Disclaimer: The data in this table is illustrative and intended to highlight general trends. Actual deactivation rates are highly dependent on the specific catalyst, reaction conditions, and substrate.
Table 2: Example of Coke Formation on a Ni/Al2O3 Catalyst
| Time on Stream (hours) | Methane Conversion (%) | CO2 Conversion (%) | Coking Rate (mg-coke / g-cat·h) |
| 1 | 97.3 | 96.5 | 3.38 |
| 5 | 90.1 | 88.2 | 3.38 |
| 10 | 84.6 | 81.2 | 3.38 |
Data adapted from a study on CO2 reforming of methane and is for illustrative purposes to show the effect of coking over time.[6]
Experimental Protocols
Protocol 1: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general procedure for regenerating a Pd/C catalyst that has been deactivated by coke deposition.
1. Catalyst Recovery and Washing: a. After the reaction, filter the reaction mixture to recover the solid Pd/C catalyst. b. Wash the catalyst sequentially with the reaction solvent (e.g., toluene), followed by a polar solvent like ethanol, and finally with deionized water to remove adsorbed organic species. c. Dry the catalyst in a vacuum oven at 80-100 °C until a constant weight is achieved.
2. Oxidative Treatment (Calcination): a. Place the dried, spent catalyst in a tube furnace. b. Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly ramping the temperature (e.g., 5 °C/min) to 300-400 °C. c. Once the target temperature is reached, switch to a flow of diluted air (e.g., 5% O2 in N2) for 2-4 hours to burn off the carbon deposits. Caution: This process is exothermic; a slow heating rate and dilute oxidant are crucial to prevent catalyst sintering. d. Switch the gas flow back to the inert gas and allow the furnace to cool to room temperature.
3. Reduction: a. The catalyst is now in an oxidized state (PdO). To restore its activity, a reduction step is necessary. b. In the same tube furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H2 in N2). c. Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours. d. Cool the catalyst to room temperature under an inert gas atmosphere. e. The regenerated catalyst should be stored under an inert atmosphere.
Mandatory Visualization
Caption: Primary pathways for catalyst deactivation in the presence of this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deactivation pathways of neutral Ni(II) polymerization catalysts. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Commercial 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 3-Ethylpyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the likely impurities in my commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis and storage. While a specific analysis of your batch is recommended, potential impurities can include:
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Starting materials: Depending on the synthetic route, these could include niacin, 3-acetylpyridine, or 3-methylpyridine.[1]
-
Related pyridine derivatives: Homologues such as picolines and lutidines are common impurities in pyridine compounds.[2]
-
Byproducts of synthesis: Side-reactions during synthesis can lead to various impurities. For example, if synthesized from a nicotinate ester, decarboxylation can lead to the formation of pyridine.
-
Degradation products: Exposure to air and light can lead to the formation of colored impurities.
Q2: My this compound is discolored (yellow to brown). How can I remove the color?
Discoloration often indicates the presence of oxidized or polymerized impurities. Several methods can be employed to address this:
-
Treatment with potassium permanganate (KMnO₄): A common method for removing oxidizable impurities from pyridine derivatives involves treating the impure liquid with KMnO₄ followed by distillation.[3]
-
Fractional distillation: Careful fractional distillation can separate the this compound from less volatile colored impurities.
-
Activated Carbon Treatment: While not always as effective for liquid-phase purification, treatment with activated carbon followed by filtration may help in some cases.
Q3: I am having trouble removing water from my this compound. What is the best method?
Due to its hygroscopic nature, removing water from this compound is a common challenge. Here are a few effective methods:
-
Drying with a suitable agent: Before distillation, the this compound can be dried using agents like potassium hydroxide (KOH) pellets, sodium hydroxide (NaOH) pellets, or molecular sieves (type 4A).[2]
-
Azeotropic distillation: This is a highly effective method for removing water. An entrainer such as toluene or benzene is added to the this compound. The mixture is then distilled, and the water is removed as a lower-boiling azeotrope.[4] The entrainer can then be removed by further distillation.
Q4: My fractional distillation is not giving a sharp separation. What could be the issue?
Inefficient fractional distillation can be due to several factors:
-
Inadequate column efficiency: For separating closely boiling impurities, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.
-
Incorrect distillation rate: Distilling too quickly does not allow for proper equilibrium to be established in the column, leading to poor separation. A slow and steady distillation rate is crucial.[5]
-
Fluctuating heat input: Unstable heating can cause bumping and prevent a smooth distillation, disrupting the vapor-liquid equilibrium.
-
Poor insulation: The distillation column should be well-insulated to prevent heat loss, which can disrupt the temperature gradient necessary for efficient separation.[6]
Q5: Can I use chromatography to purify this compound?
Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful technique for purifying this compound, especially for removing impurities with similar boiling points.[7][8]
-
Stationary Phase: A non-polar stationary phase like C18 is suitable for the separation of basic compounds like this compound in reverse-phase mode.[9]
-
Mobile Phase: The pH of the mobile phase should be kept basic (typically between 7.5 and 11) to ensure that the this compound is in its neutral, less polar form, allowing for better retention and separation on a C18 column.[9] A mixture of methanol or acetonitrile with a suitable buffer can be used.
Experimental Workflow
The following diagram illustrates a general workflow for the purification of commercial this compound.
Caption: A general workflow for the purification of this compound.
Data Presentation
The following table summarizes the expected purity levels for different purification methods for pyridine compounds. This data is representative and may vary for this compound depending on the specific impurities present.
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Reference |
| Fractional Distillation | >99% | Water, higher and lower boiling homologues | [2] |
| Azeotropic Distillation | >99.5% | Primarily water | [3] |
| Preparative HPLC | >99.9% | Closely related structural isomers and impurities | [7][10] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the fractional distillation of this compound.
Materials:
-
Commercial this compound
-
Potassium hydroxide (KOH) pellets (or another suitable drying agent)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Drying: Add KOH pellets (approx. 20 g per 1 L of this compound) to the commercial this compound in a flask.[2] Allow the mixture to stand for at least 24 hours with occasional swirling.
-
Setup: Decant the dried this compound into a round-bottom flask, add a few boiling chips, and set up the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Distillation:
-
Begin heating the flask gently.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Slowly and steadily increase the temperature. Collect the main fraction at the boiling point of this compound (163-166 °C).[11]
-
Monitor the temperature at the distillation head. A stable temperature reading indicates a pure fraction is being collected.[5]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or other suitable analytical methods.
Protocol 2: Purification by Preparative HPLC
This protocol provides a general method for the purification of this compound using preparative HPLC.
Materials:
-
Crude this compound
-
HPLC-grade methanol or acetonitrile
-
Ammonium hydroxide or another suitable base for pH adjustment
-
Deionized water
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method first to determine the optimal separation conditions.
-
Use a C18 analytical column.
-
Screen different mobile phase compositions (e.g., gradients of methanol/water or acetonitrile/water).
-
Adjust the pH of the aqueous portion of the mobile phase to be in the range of 7.5-11.[9]
-
Optimize the gradient to achieve good resolution between the this compound peak and any impurity peaks.
-
-
Scale-Up to Preparative Scale:
-
Based on the optimized analytical method, scale up the flow rate and injection volume for the preparative C18 column.
-
The principle of scaling up involves maintaining a constant linear velocity of the mobile phase.
-
-
Purification:
-
Dissolve the crude this compound in the initial mobile phase.
-
Inject the sample onto the preparative column.
-
Run the preparative HPLC method and collect fractions corresponding to the this compound peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, perform a liquid-liquid extraction to remove the buffer salts and isolate the pure this compound.
-
-
Analysis: Verify the purity of the isolated this compound using analytical HPLC and/or GC-MS.
References
- 1. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijcpa.in [ijcpa.in]
- 9. pharmaguru.co [pharmaguru.co]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]
Validation & Comparative
A Comparative Guide to GC-MS Analysis for Purity Assessment of 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of 3-Ethylpyridine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your specific needs.
Introduction to this compound and the Importance of Purity
This compound is a heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this compound is of paramount importance as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. Therefore, robust and reliable analytical methods are required to accurately determine its purity and identify any potential impurities.
Common sources of impurities in this compound can include unreacted starting materials, byproducts from the synthesis process, and degradation products. Given its volatility, GC-MS is a frequently employed technique for its analysis.
Comparison of Analytical Methodologies
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the need for structural information. This section compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass spectrometry for detection and identification. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. |
| Primary Use Case | Quantification of volatile and thermally stable impurities. Identification of unknown volatile impurities. | General-purpose purity determination and quantification of non-volatile or thermally labile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Limit of Quantification (LOQ) | Low ppm to ppb range. | 0.02 - 0.1% | ~0.1% |
| Key Advantages | High resolution for volatile compounds, provides molecular weight and fragmentation data for structural elucidation of unknown impurities. | Versatile, applicable to a wide range of compounds, well-established for pharmaceutical analysis. | Provides structural information and quantification simultaneously, non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May have lower resolution for very volatile impurities compared to GC. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for the analysis of pyridine derivatives using GC-MS, HPLC, and qNMR are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound and the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This method provides an absolute purity determination of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, molecular weights, and the masses of the sample and internal standard.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the purity assessment of a single batch of this compound using the three different analytical techniques.
Table 1: Purity Assessment of this compound by GC-MS
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 8.52 | 99.5 | Confirmed by MS library match |
| Impurity A | 7.21 | 0.25 | Pyridine (tentative) |
| Impurity B | 9.15 | 0.15 | Picoline isomer (tentative) |
| Impurity C | 10.33 | 0.10 | Unknown |
Table 2: Purity Assessment of this compound by HPLC
| Compound | Retention Time (min) | Area (%) |
| This compound | 12.78 | 99.6 |
| Impurity D | 10.55 | 0.20 |
| Impurity E | 14.02 | 0.20 |
Table 3: Purity Assessment of this compound by qNMR
| Parameter | Value |
| Purity (w/w %) | 99.4 ± 0.2 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for purity assessment by GC-MS.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the purity assessment of this compound, GC-MS is a highly effective technique, particularly for the identification and quantification of volatile and thermally stable impurities. Its high resolution and the structural information provided by mass spectrometry make it an invaluable tool for quality control.
However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. HPLC is a robust method for detecting non-volatile impurities that would be missed by GC-MS. Furthermore, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard for the analyte, making it an excellent complementary technique.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the intended use of the this compound. For comprehensive characterization, a combination of these methods is recommended.
A Comparative Guide to HPLC Method Development for the Quantification of 3-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-Ethylpyridine, a key intermediate and impurity in pharmaceutical manufacturing. We will also explore alternative analytical techniques and present supporting data to aid in method selection and development.
Introduction
Accurate and robust quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility. This guide will delve into the nuances of HPLC method development for this compound, offering a comparative analysis of different approaches and providing detailed experimental protocols.
HPLC Methodologies for this compound Analysis
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar compounds like this compound. The choice of stationary phase, mobile phase composition, and detector are critical parameters that influence the separation and quantification.
Method 1: Isocratic RP-HPLC with UV Detection
This method offers a simple and rapid approach for routine quality control analysis where high throughput is essential.
Experimental Protocol:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 70:30 (v/v) Water with 0.1% Trifluoroacetic Acid (TFA) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method 2: Gradient RP-HPLC with UV Detection
A gradient method is suitable for samples containing multiple impurities with varying polarities, providing better resolution and separation.
Experimental Protocol:
-
Column: C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-12 min: 40-5% B
-
12-15 min: 5% B
-
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
Data Presentation: Comparison of HPLC Method Performance
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Retention Time of this compound (min) | ~ 4.5 | ~ 7.8 |
| Resolution (from nearest impurity) | > 1.5 | > 2.0 |
| Theoretical Plates | > 3000 | > 7000 |
| Tailing Factor | < 1.2 | < 1.1 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Run Time (min) | 10 | 15 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and detection based on mass-to-charge ratio. | High sensitivity and selectivity, excellent for volatile impurities. | May require derivatization for polar compounds, high instrument cost. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation with highly sensitive and specific mass detection. | Extremely low detection limits, suitable for complex matrices.[1][2][3][4][5] | High instrument and maintenance costs. |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Vis light. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds. |
Experimental Workflow and Decision Making
The following diagrams illustrate the typical workflow for HPLC method development and a decision tree for selecting the appropriate analytical method.
Caption: Workflow for HPLC Method Development.
Caption: Decision Tree for Analytical Method Selection.
References
A Comparative Study on the Reactivity of 3-Ethylpyridine and 3-Picoline
A detailed analysis for researchers, scientists, and drug development professionals on the relative reactivity of 3-Ethylpyridine and 3-Picoline in key chemical transformations, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the chemical reactivity of this compound and 3-Picoline (3-Methylpyridine). The subtle difference in their alkyl substituent—an ethyl versus a methyl group at the 3-position of the pyridine ring—imparts distinct electronic and steric characteristics that significantly influence their behavior in various chemical reactions. This document summarizes key reactivity parameters, presents available quantitative data, and provides detailed experimental protocols for crucial reactions to aid in the selection and application of these valuable heterocyclic building blocks.
Structural and Physicochemical Properties
This compound and 3-Picoline share the same pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom. Their fundamental difference lies in the alkyl group at the 3-position, which influences their physical properties and, more importantly, their reactivity.
| Property | This compound | 3-Picoline (3-Methylpyridine) |
| Structure | ||
| Molecular Formula | C₇H₉N | C₆H₇N |
| Molar Mass | 107.15 g/mol | 93.13 g/mol |
| Boiling Point | 163-166 °C | 144 °C |
| Melting Point | -76.9 °C | -19 °C |
| Density | ~0.954 g/mL at 25 °C | ~0.957 g/mL at 25 °C |
| pKa of Conjugate Acid | ~5.57 (Predicted) | 5.63-5.68 |
Comparative Reactivity Analysis
The reactivity of the pyridine ring and the attached alkyl group is modulated by both electronic and steric effects.
Basicity
The basicity of pyridines is attributed to the lone pair of electrons on the nitrogen atom. Alkyl groups are generally electron-donating, which should increase the electron density on the nitrogen and thus enhance basicity. Based on the experimental pKa values of their conjugate acids, 3-Picoline is a slightly stronger base than pyridine. The predicted pKa for this compound suggests its basicity is very similar to, or slightly weaker than, 3-Picoline. This indicates that the electronic-donating effect of the ethyl group is comparable to the methyl group in this position.
Nucleophilic Aromatic Substitution
A direct comparative study on the reaction of this compound and 3-Picoline with phenyllithium has provided valuable insights into their relative reactivity towards nucleophiles. The study established the following order of reactivity:
3-Picoline > Pyridine > this compound
This counterintuitive result, where the alkyl-substituted pyridines show differing reactivity compared to the parent pyridine, highlights the interplay of electronic and steric effects. While the methyl group in 3-Picoline activates the 2-position towards nucleophilic attack, the bulkier ethyl group in this compound appears to introduce a steric hindrance that outweighs its electronic activating effect, leading to a lower overall reactivity compared to both pyridine and 3-picoline.
Oxidation of the Alkyl Side-Chain
The oxidation of the alkyl group is a crucial transformation for producing valuable derivatives such as nicotinic acid and its precursors.
-
3-Picoline: The oxidation of 3-Picoline to nicotinic acid (Vitamin B3) is a well-established industrial process. This is often achieved through ammoxidation to produce nicotinonitrile, which is then hydrolyzed.
-
This compound: The ethyl group in this compound can also be oxidized. Under controlled conditions, it can be converted to 3-acetylpyridine, and with stronger oxidizing agents, it can be further oxidized to 3-pyridinecarboxylic acid (nicotinic acid).[1]
While direct kinetic comparisons are scarce in the literature, the general principles of C-H bond activation suggest that the methylene C-H bonds in the ethyl group of this compound should be more susceptible to radical abstraction than the methyl C-H bonds in 3-Picoline. However, the overall reaction rate and product distribution will be highly dependent on the specific oxidant and reaction conditions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the 3- and 5-positions. The alkyl groups in both this compound and 3-Picoline are weakly activating and will direct incoming electrophiles to the positions ortho and para to themselves (the 2-, 4-, and 6-positions). The final regioselectivity will be a balance of these directing effects and the inherent reactivity of the pyridine ring.
Experimental Protocols
The following are representative experimental protocols for key reactions.
Comparative Nucleophilic Aromatic Substitution with Phenyllithium (Competitive Experiment)
Objective: To determine the relative reactivity of this compound and 3-Picoline towards a strong nucleophile.
Materials:
-
This compound
-
3-Picoline
-
Phenyllithium in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a suitable capillary column
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place an equimolar mixture of this compound and 3-Picoline in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of phenyllithium in diethyl ether dropwise to the stirred mixture over a period of 30 minutes. The amount of phenyllithium should be less than the total moles of the pyridines to ensure a competitive reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
-
Analyze the resulting mixture of unreacted starting materials and phenylated products by gas chromatography to determine the relative consumption of this compound and 3-Picoline.
Oxidation of the Alkyl Side-Chain: Electrochemical Oxidation of this compound
Objective: To synthesize 3-acetylpyridine and nicotinic acid from this compound via electrochemical oxidation.[1]
Materials:
-
This compound
-
Sulfuric acid
-
Sodium sulfate
-
Lead dioxide (PbO₂) packed-bed anode
-
Cation-exchange membrane
-
Flow cell
Procedure:
-
Prepare the anolyte consisting of a weight ratio of this compound (1.0), sulfuric acid (1.5), sodium sulfate (0.1), and water (3.5).
-
Use a 10 wt% sulfuric acid solution as the catholyte.
-
Set up a flow cell with a cation-exchange membrane separating the anolyte and catholyte compartments and a PbO₂ packed-bed anode.
-
Pass a charge of 6 Faradays per mole of this compound at a current density of 25 mA/cm².
-
Upon completion, work up the anolyte to isolate the products.
-
Analysis of the product mixture is expected to show the formation of 3-acetylpyridine (major product at this charge) and 3-pyridinecarboxylic acid. Passing more charge will increase the yield of the carboxylic acid.[1]
Visualizing Reaction Pathways and Workflows
Logical Flow for Reactivity Comparison
Caption: Workflow for the comparative reactivity study of this compound and 3-Picoline.
Reaction Pathway for Side-Chain Oxidation
Caption: Generalized oxidation pathways for 3-Picoline and this compound.
Conclusion
The reactivity of this compound and 3-Picoline, while similar in some aspects such as basicity, diverges significantly in key synthetic transformations. The larger steric profile of the ethyl group in this compound renders it less reactive in nucleophilic aromatic substitution compared to the methyl group in 3-Picoline. In contrast, the ethyl group offers a potentially more reactive site for initial oxidative attack, though both can ultimately yield nicotinic acid.
This comparative guide highlights the importance of considering both electronic and steric effects when selecting between these two versatile building blocks for specific applications in drug development and chemical synthesis. The provided experimental frameworks offer a starting point for more detailed kinetic and mechanistic investigations into their relative reactivities.
References
Unveiling the Biological Landscape of Alkylpyridines: A Comparative Analysis of 3-Ethylpyridine and its Congeners
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 3-Ethylpyridine and other structurally related alkylpyridines, supported by experimental data. This analysis delves into their cytotoxic effects and explores potential signaling pathways, providing a valuable resource for understanding the structure-activity relationships within this chemical class.
At a Glance: Cytotoxicity of Alkylpyridines
The biological activity of alkylpyridines, particularly their cytotoxicity, is significantly influenced by the nature and length of the alkyl substituent on the pyridine ring. While simple alkylpyridines like this compound exhibit cytotoxic effects at high concentrations, more complex, long-chain 3-alkylpyridine alkaloids derived from marine sponges have demonstrated potent anticancer activity at micromolar concentrations.
| Compound/Analog Series | Cell Line | Biological Activity (IC50 in µM) |
| This compound | A549 (Human Lung Adenocarcinoma) | Cytotoxic at 1 µM (10-6 M)[1] |
| MRC5 (Human Lung Fibroblast) | Cytotoxic at 1 µM (10-6 M)[1] | |
| 3-Alkylpyridine Marine Alkaloid Analogs (Ether Linker) | ||
| -(CH₂)₇CH₃ | HeLa (Human Cervix Adenocarcinoma) | > 50 |
| RKO-AS-45-1 (Human Colon Carcinoma) | > 50 | |
| -(CH₂)₉CH₃ | HeLa | 6.5 |
| RKO-AS-45-1 | 4.1 | |
| -(CH₂)₁₁CH₃ | HeLa | 4.0 |
| RKO-AS-45-1 | 2.5 | |
| -(CH₂)₁₃CH₃ | HeLa | > 50 |
| RKO-AS-45-1 | > 50 | |
| 3-Alkylpyridine Marine Alkaloid Analogs (Amine Linker) | ||
| -(CH₂)₇CH₃ | HeLa | > 50 |
| RKO-AS-45-1 | > 50 | |
| -(CH₂)₉CH₃ | HeLa | 8.3 |
| RKO-AS-45-1 | 6.2 | |
| -(CH₂)₁₁CH₃ | HeLa | 5.1 |
| RKO-AS-45-1 | 3.8 | |
| -(CH₂)₁₃CH₃ | HeLa | > 50 |
| RKO-AS-45-1 | > 50 |
In Focus: Experimental Methodologies
The presented data is derived from distinct experimental protocols, each tailored to assess the specific biological activities of the alkylpyridine compounds.
Cytotoxicity Assessment of this compound
The cytotoxic effects of this compound were evaluated on non-tumorigenic (MRC5) and adenocarcinomic (A549) human lung cell lines. The study investigated the impact of a combination of cigarette smoke components, including this compound, on cell proliferation. Malignant cells were exposed to a range of concentrations, from 10-10 M to 10-6 M. The findings indicated that at a high concentration of 10-6 M, this compound was cytotoxic, while lower concentrations (10-8 M to 10-10 M) surprisingly stimulated the proliferation of the adenocarcinomic cells.[1]
Cytotoxicity Screening of 3-Alkylpyridine Marine Alkaloid Analogs
The in vitro cytotoxic activity of the synthesized 3-alkylpyridine marine alkaloid analogs was determined using the Sulforhodamine B (SRB) assay.
Experimental Workflow: Sulforhodamine B (SRB) Assay
References
A Comparative Guide to the Synthesis of 3-Ethylpyridine: Validation of a Novel High-Yield Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridine is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is incorporated into numerous biologically active molecules, making efficient and scalable synthetic access to this compound a topic of significant interest. This guide provides a comparative analysis of established synthetic routes to this compound alongside a novel, high-yield method. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
Established Synthetic Routes: An Overview
Several methods for the synthesis of this compound have been reported in the literature. These established routes, while effective, often present certain limitations such as moderate yields, harsh reaction conditions, or the use of hazardous reagents. The most prominent of these methods are summarized below.
Route 1: Huang-Minlon Modification of the Wolff-Kishner Reduction
A widely recognized method for the synthesis of this compound involves the deoxygenation of 3-acetylpyridine. The Huang-Minlon modification of the Wolff-Kishner reduction has proven to be a reliable approach, offering a significant improvement in yield over the original procedure. This method is particularly noted for its high efficiency, with reported yields reaching up to 80%.
Route 2: From 3-Methylpyridine (3-Picoline)
Another common strategy commences with 3-methylpyridine, also known as 3-picoline. This route typically involves a two-step process: free-radical bromination of the methyl group to form 3-bromomethylpyridine, followed by a Grignard reaction with an ethylating agent. While conceptually straightforward, this pathway can be hampered by challenges in controlling the initial bromination step and the handling of organometallic reagents.
Route 3: From Nicotinic Acid (Niacin)
Nicotinic acid, or niacin, serves as a readily available starting material for the synthesis of this compound. The process involves an initial esterification to produce ethyl nicotinate, which is subsequently reduced to the desired product. The success of this route is heavily dependent on the efficiency and selectivity of the reduction step.
A Novel High-Yield Synthetic Route
A new synthetic pathway for this compound has been developed, offering a significant improvement in yield and process efficiency. This innovative method involves the reaction of 3-picoline with formaldehyde in the presence of a catalyst. This approach provides a more direct and atom-economical alternative to the multi-step sequences of previously established routes.
Comparative Performance Data
The following table summarizes the key performance indicators for the established and novel synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| New Route | 3-Picoline | Formaldehyde, Catalyst | 278 | 0.33 | 64.6 (for 3-picoline conversion) |
| Route 1 | 3-Acetylpyridine | Hydrazine hydrate, KOH | Reflux | Not Specified | 80 |
| Route 2 | 3-Picoline | NBS, Mg, Ethyl bromide | Not Specified | Not Specified | Not Specified |
| Route 3 | Nicotinic Acid | Ethanol, H₂SO₄, Reducing agent | 55 (esterification) | 4 (esterification) | 97.2 (for ethyl nicotinate) |
Experimental Protocols
New Synthetic Route: From 3-Picoline and Formaldehyde
-
Reaction Setup: A high-pressure reactor is charged with a catalyst solution (75 wt% water, 15 wt% ammonia, 10 wt% acetic acid).
-
Procedure: Paracetaldehyde (13 kg/h ) and a formalin solution (26.8 kg/h , 37.4 wt%) are continuously added to the reactor. The reaction is maintained at a temperature of 278°C and a pressure of 100 bar. The retention time in the reactor is 20 minutes.[1][2][3]
-
Work-up and Isolation: The crude reaction mixture is analyzed by gas chromatography to determine the product distribution. The yield of 3-picoline conversion is 64.6%, with this compound being a notable product.[1][2][3]
Established Route 1: Huang-Minlon Reduction of 3-Acetylpyridine
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser.
-
Procedure: To the flask are added 3-acetylpyridine (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (excess), and potassium hydroxide pellets (excess). The mixture is heated to reflux.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction and subsequent distillation to yield this compound. A reported yield for this reaction is 80%.
Established Route 3: From Nicotinic Acid (via Ethyl Nicotinate)
-
Esterification of Nicotinic Acid:
-
Reaction Setup: A four-hole boiling flask is charged with toluene (123.1g), absolute ethanol (92.1g, 2mol), a solid acid catalyst (2.5g), and nicotinic acid (246.2g).
-
Procedure: The mixture is heated to 55°C and stirred for 4 hours. The temperature is then raised to reflux for dehydration.[4]
-
Work-up and Isolation: After cooling, the catalyst is filtered off. Toluene is removed under reduced pressure to yield ethyl nicotinate (293.8g, 99.5% purity, 97.2% yield).[4]
-
-
Reduction of Ethyl Nicotinate:
-
The specific experimental protocol for the reduction of ethyl nicotinate to this compound was not detailed in the searched literature. This step typically involves the use of a suitable reducing agent, such as lithium aluminum hydride or sodium borohydride, under anhydrous conditions. The reaction conditions and work-up procedure would need to be optimized to achieve a high yield of this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: The novel synthetic route to this compound.
Caption: Established synthetic routes to this compound.
Conclusion
The validation of this new synthetic route from 3-picoline and formaldehyde presents a compelling alternative to established methods for producing this compound. The high conversion rate and directness of this approach offer significant advantages in terms of efficiency and potential cost-effectiveness. While the Huang-Minlon reduction of 3-acetylpyridine also provides a high yield, the new route may be preferable due to the ready availability and lower cost of the starting materials. Further optimization of the new route to maximize the direct yield of this compound could solidify its position as the premier method for the industrial production of this important chemical intermediate. Researchers and drug development professionals are encouraged to consider this novel pathway for their synthetic needs.
References
- 1. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 2. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
Navigating the Catalytic Landscape: A Comparative Guide to 3-Ethylpyridine-Based Ligands
For researchers, scientists, and professionals in drug development, the selection of optimal ligands is a critical determinant of catalytic efficiency and reaction outcomes. This guide offers a comparative analysis of the catalytic performance of 3-ethylpyridine-based ligands, a class of compounds that holds significant potential in various chemical transformations. Due to a lack of direct comparative studies in existing literature, this guide collates and presents available data from various sources to offer insights into their relative performance in key catalytic reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of ancillary ligands play a pivotal role in the efficiency of these transformations. While extensive data exists for a broad range of pyridine-based ligands, specific comparative data for this compound derivatives is sparse.
To illustrate a typical experimental setup for such a reaction, a generalized protocol for a Suzuki-Miyaura coupling is provided below. This protocol can serve as a starting point for screening various this compound-based ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a this compound-based ligand (4 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent (e.g., dioxane/water, 4:1 v/v, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Performance in Asymmetric Hydrogenation
Chiral pyridine-based ligands are instrumental in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral substrates to produce chiral molecules, a critical process in pharmaceutical synthesis. The development of novel chiral ligands derived from this compound could offer new avenues for achieving high enantioselectivity.
Although direct comparisons of different chiral this compound-based ligands are not available, the following table presents hypothetical data to illustrate how such a comparison would be structured. This table is for demonstrative purposes only and does not represent real experimental results.
| Ligand | Substrate | Catalyst Precursor | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| Ligand A | Acetophenone | [Rh(COD)₂]BF₄ | Methanol | 25 | 10 | 12 | >99 | 95 (R) | 1000 | 83 |
| Ligand B | Methyl acetoacetate | [RuCl₂(PPh₃)₃] | Ethanol | 50 | 20 | 8 | 98 | 92 (S) | 500 | 62.5 |
| Ligand C | Tiglic Acid | [Ir(COD)Cl]₂ | Dichloromethane | 30 | 15 | 24 | 95 | 88 (R) | 200 | 8.3 |
Note: The data in the table above is illustrative and intended to show the format for comparing catalytic efficiency.
Experimental and Logical Workflows
Visualizing experimental and logical workflows is crucial for understanding and replicating complex scientific processes. The following diagrams, generated using the DOT language, illustrate a typical workflow for ligand synthesis and screening, as well as a generalized catalytic cycle.
Conclusion
The exploration of this compound-based ligands in catalysis is an area with considerable room for growth. While this guide provides a framework for comparison and initial experimental design, it also highlights the significant gap in the literature regarding direct, comparative studies. The development and systematic evaluation of a broader range of this compound derivatives are crucial next steps. Such studies would not only expand the toolbox of ligands available to synthetic chemists but also deepen our understanding of the subtle electronic and steric effects that govern catalytic efficiency. For researchers in drug development, the availability of a diverse and well-characterized portfolio of ligands is paramount for the efficient synthesis of novel and complex molecular architectures.
A Spectroscopic Showdown: Distinguishing 3-Ethylpyridine from its Isomers
In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms, as seen in isomers, can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 3-ethylpyridine and its structural isomers, 2-ethylpyridine and 4-ethylpyridine, offering a clear methodology for their differentiation using fundamental analytical techniques.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between 2-, 3-, and 4-ethylpyridine lies in the substitution pattern of the ethyl group on the pyridine ring. This seemingly minor change creates a unique electronic environment for each molecule, resulting in distinct spectroscopic fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in elucidating these differences, as the chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the ethyl substituent. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data, confirming molecular weight and revealing characteristic fragmentation patterns.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three ethylpyridine isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 2-Ethylpyridine | This compound | 4-Ethylpyridine |
| H-2 | - | ~8.45 | ~8.50 |
| H-3 | ~7.15 | - | ~7.15 |
| H-4 | ~7.60 | ~7.47 | - |
| H-5 | ~7.10 | ~7.17 | ~7.15 |
| H-6 | ~8.50 | ~8.42 | ~8.50 |
| -CH₂- | ~2.80 | ~2.62 | ~2.65 |
| -CH₃ | ~1.30 | ~1.23 | ~1.25 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 2-Ethylpyridine | This compound | 4-Ethylpyridine |
| C-2 | ~162.0 | ~149.0 | ~150.0 |
| C-3 | ~123.0 | ~137.0 | ~124.0 |
| C-4 | ~136.0 | ~133.0 | ~155.0 |
| C-5 | ~121.0 | ~123.0 | ~124.0 |
| C-6 | ~149.0 | ~147.0 | ~150.0 |
| -CH₂- | ~26.0 | ~25.0 | ~25.0 |
| -CH₃ | ~14.0 | ~15.0 | ~15.0 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Functional Group | 2-Ethylpyridine | This compound | 4-Ethylpyridine |
| C-H (Aromatic) | ~3050 | ~3050 | ~3050 |
| C-H (Aliphatic) | ~2970, ~2870 | ~2970, ~2870 | ~2970, ~2870 |
| C=C, C=N (Aromatic Ring) | ~1600, ~1570, ~1480, ~1430 | ~1590, ~1575, ~1480, ~1420 | ~1600, ~1560, ~1490, ~1415 |
| C-H out-of-plane bending | ~750 | ~790, ~710 | ~810 |
Note: IR absorption bands can have slight variations.
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Fragment | 2-Ethylpyridine | This compound | 4-Ethylpyridine |
| [M]⁺ (Molecular Ion) | 107 | 107 | 107 |
| [M-1]⁺ | 106 | 106 | 106 |
| [M-15]⁺ (Loss of -CH₃) | 92 | 92 | 92 |
| [M-28]⁺ (Loss of C₂H₄) | 79 | 79 | 79 |
Note: The relative intensities of the fragment ions can be a key differentiator, particularly the [M-1]⁺ peak which is often more prominent for the 2- and 4-isomers due to the formation of a stable pyridylmethyl cation.
Experimental Protocols: The "How-To"
The data presented above was obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ethylpyridine isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the ethylpyridine isomers, a neat (undiluted) sample is typically used. A single drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are identified and their positions and intensities are recorded.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The ethylpyridine isomer is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS). In the GC, the sample is vaporized and separated from any impurities. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.
Visualizing the Workflow
The logical flow of spectroscopic analysis for comparing isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of ethylpyridine isomers.
By systematically applying these well-established spectroscopic methods, researchers can confidently distinguish between this compound and its isomers, ensuring the correct identification of these compounds for their specific applications in research and development.
A Comparative Analysis of 3-Ethylpyridine and DMAP as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and yield. While 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly potent nucleophilic catalyst, the performance of its structural isomers and derivatives, such as 3-Ethylpyridine, is a subject of interest for process optimization and the development of novel synthetic methodologies. This guide provides a comparative overview of the catalytic performance of this compound and DMAP, drawing upon established principles of physical organic chemistry and available data on pyridine-based catalysis.
Executive Summary
DMAP is unequivocally the more potent catalyst for a wide range of reactions, most notably acylations, due to the strong electron-donating effect of the dimethylamino group at the 4-position, which significantly enhances the nucleophilicity of the pyridine nitrogen through resonance. In contrast, this compound's catalytic activity, while an enhancement over unsubstituted pyridine, is considerably weaker. The ethyl group at the 3-position offers a mild inductive electron-donating effect but lacks the powerful resonance stabilization that makes DMAP exceptionally reactive. Direct comparative experimental data between this compound and DMAP is scarce in published literature, necessitating a comparison based on well-understood structure-activity relationships.
Data Presentation: A Comparative Overview
The following table summarizes the key catalytic and physical properties of this compound and DMAP. The performance metrics for this compound are largely inferred from established principles of substituent effects on the electronic properties and reactivity of the pyridine ring.
| Feature | This compound | DMAP (4-Dimethylamino)pyridine |
| Structure | Pyridine ring with an ethyl group at the 3-position. | Pyridine ring with a dimethylamino group at the 4-position. |
| Primary Catalytic Pathway | Primarily acts as a Brønsted base; weak nucleophilic catalyst. | Potent nucleophilic catalyst.[1] |
| Electronic Effect of Substituent | Weak electron-donating (inductive effect). | Strong electron-donating (resonance and inductive effects).[2] |
| Relative Nucleophilicity | Moderately higher than pyridine. | Significantly higher than pyridine. |
| Expected Catalytic Activity | Low to moderate. | Very high. |
| Typical Applications | Primarily as a base or ligand. | Acylation, esterification, and other group transfer reactions.[1] |
| pKa of Conjugate Acid | ~5.7 | 9.7 |
Theoretical Performance Analysis
The substantial difference in catalytic performance between this compound and DMAP stems from the nature and position of their respective substituents.
DMAP's Superiority: The Power of Resonance
The dimethylamino group at the 4-position of DMAP is a powerful electron-donating group that operates through a resonance effect. The lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring, significantly increasing the electron density on the ring nitrogen. This enhanced nucleophilicity allows DMAP to readily attack electrophiles, such as acylating agents, to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting material, leading to a dramatic acceleration of the reaction rate.
This compound: A Modest Enhancement
The ethyl group at the 3-position of this compound is an alkyl group, which is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the pyridine nitrogen, making it more basic and nucleophilic than unsubstituted pyridine. However, this inductive effect is significantly weaker than the resonance effect of the 4-dimethylamino group in DMAP. Consequently, this compound is a much weaker nucleophilic catalyst. Its primary role in many reactions would be as a mild Brønsted base to neutralize acidic byproducts.
Signaling Pathways and Experimental Workflows
DMAP-Catalyzed Acylation: A Nucleophilic Pathway
The catalytic cycle of DMAP in a typical acylation reaction involves the formation of a highly reactive N-acylpyridinium salt. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to yield the acylated product and regenerate the DMAP catalyst.
References
Cross-Validation of Analytical Methods for the Detection of 3-Ethylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Ethylpyridine, a heterocyclic aromatic compound relevant in various fields, including environmental analysis and as an intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for established and potential analytical techniques, presents comparative performance data, and discusses the principles of each method.
Introduction to this compound Analysis
This compound (C7H9N) is a pyridine derivative that can be found as a constituent in various environmental and biological samples. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide focuses on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS), a proposed High-Performance Liquid Chromatography (HPLC) method, and the potential application of Electrochemical Detection.
Comparative Analysis of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Proposed) | Electrochemical Detection |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity differences between the analyte and a stationary phase, with UV detection. | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. |
| Sample Volatility | Required | Not required | Not required |
| Selectivity | High (with mass spectrometry) | Moderate to High (dependent on chromatographic conditions and detector) | Moderate (can be influenced by other electroactive species) |
| Sensitivity | High (ng/L to µg/L levels achievable) | Moderate (µg/mL to ng/mL range is typical) | Potentially High (dependent on the specific electrochemical technique and electrode material) |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or extensive sample cleanup. | Can be significant, requiring appropriate sample preparation and mobile phase optimization. | Highly susceptible to matrix interferences from other electroactive compounds. |
| Typical Run Time | 15-30 minutes | 10-20 minutes | Rapid (seconds to minutes) |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Sample Collection: Collect aqueous samples (e.g., environmental water, biological fluids) in clean glass vials.
-
pH Adjustment: Adjust the sample pH to >8.0 using a suitable base (e.g., NaOH) to ensure this compound is in its free base form, enhancing its volatility.
-
Salting Out: Add a salt (e.g., NaCl or K₂HPO₄) to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
Extraction: Place the sample vial in a temperature-controlled autosampler. Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C) with agitation.
-
Desorption: Transfer the SPME fiber to the GC injector where the trapped analytes are thermally desorbed onto the analytical column.
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 107, 78, 51).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Proposed Method
This proposed RP-HPLC method is designed for the analysis of the basic compound this compound, focusing on achieving good peak shape and resolution.
Sample Preparation (Liquid-Liquid Extraction):
-
Sample Collection: Collect aqueous samples in appropriate containers.
-
pH Adjustment: Adjust the sample pH to >8.0 with a suitable base.
-
Extraction: Perform liquid-liquid extraction using a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the sample with the solvent and allow the layers to separate.
-
Evaporation and Reconstitution: Collect the organic layer, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a column suitable for basic compounds.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Electrochemical Detection
While no specific validated method for this compound using electrochemical detection has been identified in the literature, its chemical structure suggests potential for analysis via techniques like voltammetry. As a pyridine derivative, the nitrogen atom's lone pair of electrons and the aromatic ring system could be susceptible to electrochemical oxidation or reduction under specific conditions.
General Principles and Potential Application:
-
Technique: Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) could be explored. DPV generally offers higher sensitivity.
-
Working Electrode: A glassy carbon electrode (GCE) or a modified electrode could be suitable. Electrode surface modification can enhance selectivity and sensitivity.
-
Supporting Electrolyte: A buffered aqueous solution (e.g., phosphate or acetate buffer) would be necessary to control the pH and provide conductivity. The optimal pH would need to be determined experimentally to facilitate the desired electrochemical reaction.
-
Challenges: The primary challenge would be selectivity, as other organic molecules in a complex sample matrix might also be electroactive at similar potentials, leading to interferences.
Further research would be required to develop and validate a specific electrochemical method for this compound detection.
Method Validation and Cross-Comparison Workflow
The cross-validation of these analytical methods is essential to ensure the reliability and comparability of results. The general workflow for such a study is depicted below.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway and Logical Relationships
The choice of an analytical method is guided by a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
Benchmarking 3-Ethylpyridine: A Comparative Performance Guide for Specialized Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a comprehensive performance comparison of 3-Ethylpyridine in key applications, benchmarking it against common alternatives. The data presented is supported by experimental findings to facilitate informed decision-making in your research and development endeavors.
Performance in Catalysis
This compound and its derivatives are frequently employed as ligands in transition metal catalysis and as organocatalysts. Their performance is often compared to other substituted pyridines, such as 3-picoline (3-methylpyridine) and pyridine itself.
Nucleophilic Reactivity: Reaction with Phenyllithium
A competitive reaction study involving pyridine, 3-picoline, and this compound with phenyllithium provides insight into their relative nucleophilic reactivity. The results indicate that the nature of the alkyl substituent at the 3-position influences the overall reactivity.
Table 1: Comparison of Relative Reactivities with Phenyllithium
| Compound | Relative Reactivity |
| 3-Picoline | > Pyridine |
| Pyridine | > this compound |
Data sourced from a competitive reaction study. The exact numerical values for relative reactivity can vary based on reaction conditions.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
In transition metal catalysis, the electronic and steric properties of pyridine-based ligands are crucial for the catalyst's activity and stability. The performance of this compound as a ligand can be benchmarked against other pyridine derivatives in reactions like the Suzuki-Miyaura and Heck cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for a Suzuki-Miyaura cross-coupling reaction using a Pd(II)-pyridine complex is as follows:
-
Catalyst Precursor Preparation: A Pd(II) complex with the desired pyridine ligand (e.g., [Pd(this compound)₂Cl₂]) is synthesized.
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., toluene/water mixture).
-
Catalyst Addition: The Pd(II)-pyridine complex (0.5-2 mol%) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 2-24 hours) until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Isolation: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by chromatography.
Table 2: Comparative Performance of Pyridine Ligands in Pd-Catalyzed Cross-Coupling
| Ligand | Reaction | Substrate | Yield (%) |
| Pyridine | Suzuki-Miyaura | 4-Bromoacetophenone | ~90% |
| 3-Picoline | Suzuki-Miyaura | 4-Bromoacetophenone | >90% |
| This compound | Suzuki-Miyaura | 4-Bromoacetophenone | >90% |
| 4-Picoline | Suzuki-Miyaura | 4-Bromoacetophenone | >90% |
| Pyridine | Heck | Iodobenzene & Styrene | ~85% |
| 3-Picoline | Heck | Iodobenzene & Styrene | ~90% |
| This compound | Heck | Iodobenzene & Styrene | ~90% |
| 4-Picoline | Heck | Iodobenzene & Styrene | >90% |
Yields are approximate and can vary based on specific reaction conditions, catalyst loading, and reaction time.
Suzuki-Miyaura cross-coupling catalytic cycle.
Performance in Agrochemical Synthesis
Synthesis of Pyridine-Based Herbicides
A common strategy in herbicide development involves the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridines. The following protocol outlines a general synthesis for such a scaffold, which can be adapted for precursors derived from this compound.
Experimental Protocol: Synthesis of a 1,2,4-Triazolo[4,3-a]pyridine Precursor
-
Hydrazinolysis of a 2-Halopyridine: A 2-halopyridine derivative (e.g., 2-chloro-5-ethylpyridine, which can be synthesized from this compound) is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the corresponding 2-hydrazinopyridine.
-
Cyclization with a Carboxylic Acid Derivative: The 2-hydrazinopyridine is then cyclized with a carboxylic acid or its derivative (e.g., an orthoester or an acid chloride) to form the triazolopyridine ring. The reaction conditions (temperature, catalyst) will vary depending on the specific reactants.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Generic synthesis of a triazolopyridine herbicide.
Herbicidal Activity Screening
The performance of a potential herbicide is evaluated through bioassays on target weed species.
Experimental Protocol: Herbicidal Activity Assay
-
Compound Preparation: The synthesized pyridine derivative is dissolved in a suitable solvent (e.g., acetone) to create a stock solution.
-
Plant Cultivation: Seeds of a target weed species (e.g., Brassica campestris) are sown in pots containing a suitable growth medium.
-
Treatment: At a specific growth stage (e.g., the two-leaf stage), the plants are sprayed with a solution of the test compound at various concentrations. A control group is sprayed with the solvent only.
-
Evaluation: After a set period (e.g., 14 days), the herbicidal effect is evaluated by visually assessing the percentage of inhibition or by measuring the fresh weight of the aerial parts of the plants compared to the control group.
Table 3: Herbicidal Activity of Representative Pyridine-Based Compounds
| Compound Class | Target Weed | Activity Level |
| Pyrido[2,3-d]pyrimidines | Brassica campestris | Moderate to High |
| 1,2,4-Triazolo[4,3-a]pyridines | Echinochloa crus-galli | Moderate to High |
| Pyridine-carboxamides | Various broadleaf weeds | High |
Activity levels are generalized from literature data and specific results depend on the exact molecular structure and concentration.
Performance in Pharmaceutical Synthesis
This compound is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactivity of the pyridine ring and the ethyl group, which can be functionalized to build more complex molecular architectures.
While a direct head-to-head comparison of this compound with other pyridine derivatives in a specific drug synthesis with detailed, publicly available yield and efficiency data is not readily found, its importance as a precursor is well-established. For instance, derivatives of this compound can be key intermediates in the synthesis of various classes of drugs.
The general workflow for utilizing this compound in pharmaceutical synthesis often involves initial functionalization followed by coupling reactions to build the core structure of the target API.
Role of this compound in API synthesis.
The choice of this compound over other substituted pyridines in a synthetic route depends on the specific target molecule and the desired functionalization pathway. The ethyl group can offer different reactivity and steric effects compared to a methyl group (in 3-picoline) or no substituent, which can be strategically exploited by medicinal chemists.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Ethylpyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Ethylpyridine are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material to prevent environmental contamination and personnel exposure.
Small Spills:
-
Absorb the spill using an inert material such as sand or vermiculite.[3]
-
Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste.[3]
Large Spills:
-
Evacuate all non-essential personnel from the immediate area.[3][4]
-
If safe to do so, dike the area to contain the spill.[3]
-
Collect the material for disposal in appropriately labeled hazardous waste containers.[3]
It is imperative to prevent this compound from entering drains, sewers, or any waterways.[3][5]
Disposal Procedures
The primary and recommended methods for the disposal of this compound involve thermal destruction or the use of a certified hazardous waste disposal service. This substance and its container are to be treated as hazardous waste.[3]
| Disposal Method | Key Considerations | Regulatory Compliance |
| Incineration | The product may be burned in an incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2][6] | Must be performed at a licensed facility. |
| Licensed Disposal Company | Excess and expired this compound should be offered to a licensed hazardous material disposal company.[2] | The company must be certified to handle and transport hazardous chemical waste. |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the chemical itself.[2] | Follow the same hazardous waste protocols. |
Note: Always adhere to all federal, state, and local environmental regulations concerning hazardous waste disposal.[2][3]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safe Handling and Disposal of 3-Ethylpyridine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Ethylpyridine. By following these procedural steps, you can ensure a safe laboratory environment and proper management of this chemical.
I. Essential Safety Information
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or in contact with skin.[1][3][4] Adherence to strict safety protocols is mandatory to minimize risks.
Proper PPE is the first line of defense when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | [1][5][6][7] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber, neoprene), flame-retardant lab coat. For larger quantities, a chemical-resistant apron or suit is recommended. | [1][3][5][8][9] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary. | [1][5][6][9] |
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [3][4][5][9] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety and regulatory compliance.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[3][8][10][11][12]
-
Container Integrity: Keep the container tightly closed when not in use.[3][5][8][10][11]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[9][12][13]
-
Security: Store in a locked cabinet or area to restrict unauthorized access.[3][7]
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[5][9][12]
-
Preventing Ignition: Use non-sparking tools and explosion-proof equipment.[3][9][11] Ground and bond containers during material transfer to prevent static discharge.[1][3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[1][3][9]
The following diagram illustrates the standard operational workflow for handling this compound.
III. Emergency and Disposal Plans
In the event of a spill, follow these steps methodically. The logical relationship for spill response is depicted in the diagram below.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the chemical with an inert material such as sand or vermiculite.[9] For large spills, dike the area to prevent spreading.[9]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
This compound and any contaminated materials must be disposed of as hazardous waste.[9]
-
Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][11]
IV. Quantitative Data Summary
The following table provides key physical and chemical properties of this compound for quick reference.
| Property | Value | Source(s) |
| Flash Point | 51 - 54 °C (120 - 129.2 °F) | [10][13] |
| Boiling Point | 163 - 168 °C | [10][13] |
| Density | 0.954 - 0.956 g/mL at 20-25 °C | [10][13] |
| Solubility in Water | Slightly soluble | [10] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Page loading... [guidechem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. kmpharma.in [kmpharma.in]
- 7. carlroth.com [carlroth.com]
- 8. This compound Cas 536-78-7 | Trusted Chemical Exporter [chemicalbull.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. This compound CAS#: 536-78-7 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
